molecular formula C9H9BrN2O3 B1532098 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide CAS No. 1138445-67-6

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B1532098
CAS No.: 1138445-67-6
M. Wt: 273.08 g/mol
InChI Key: OSDJCSTWUQWVPP-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrN2O3 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(2-methyl-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJCSTWUQWVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide Content Type: Technical Whitepaper / Laboratory Guide Author Role: Senior Application Scientist

Executive Summary

This guide details the robust synthesis and structural validation of This compound , a critical electrophilic intermediate used in the development of covalent kinase inhibitors and heterocyclic scaffolds (e.g., benzimidazoles, quinoxalines).

As an


-haloacetamide, this compound serves as a "warhead" for cysteine targeting in proteomic profiling and drug discovery. This protocol is designed for high reproducibility, emphasizing critical process parameters (CPPs) to minimize hydrolysis and dimerization side reactions.

Part 1: Strategic Synthesis

Retrosynthetic Analysis

The construction of the target molecule relies on a nucleophilic acyl substitution. The steric hindrance introduced by the ortho-methyl group requires strict temperature control to prevent kinetic stalling or competitive hydrolysis of the acyl halide.

Retrosynthesis Target Target: This compound Break Amide Bond Disconnection Target->Break Retro-Cut Precursors Precursors: 2-Methyl-3-nitroaniline + Bromoacetyl Bromide Break->Precursors Synthons

Figure 1. Retrosynthetic disconnection strategy isolating the amide coupling step.

Experimental Protocol

Safety Warning:


-Haloacetamides are potent alkylating agents and lachrymators. All operations must be performed in a fume hood.
Reagents & Materials
  • Substrate: 2-Methyl-3-nitroaniline (CAS: 603-83-8) - 1.0 equiv.

  • Acylating Agent: Bromoacetyl bromide (CAS: 598-21-0) - 1.1 equiv.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) - 1.2 equiv.
  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

Step 1: Solubilization (The Foundation) Dissolve 2-methyl-3-nitroaniline (10 mmol, 1.52 g) in anhydrous DCM (30 mL).

  • Scientist's Note: The ortho-methyl group reduces the nucleophilicity of the amine via steric inhibition of resonance. Ensure complete dissolution before proceeding; sonication may be required.

Step 2: Acylation (The Critical Step) Cool the solution to 0°C using an ice bath. Add the base (


, 12 mmol, 1.67 mL) dropwise. Subsequently, add Bromoacetyl bromide (11 mmol, 0.96 mL) dropwise over 15 minutes.
  • Causality: Rapid addition generates localized exotherms, leading to the formation of di-acylated byproducts. Maintaining 0°C suppresses this side reaction.

Step 3: Reaction Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: Monitor via TLC (Silica gel, 30% EtOAc/Hexane). The starting amine (yellow/orange spot) should disappear, replaced by a less polar product spot.

Step 4: Workup & Purification

  • Quench: Add cold water (30 mL) to hydrolyze unreacted acid bromide.

  • Extraction: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted aniline), sat.

    
    , and brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Recrystallization: If the crude solid is impure, recrystallize from Ethanol/Water (9:1).

Part 2: Characterization & Validation

Trustworthiness in chemical synthesis is derived from multi-modal data convergence. The following table summarizes the expected spectral signatures for this compound.

Spectral Data Summary
TechniqueParameterExpected Value / SignalStructural Assignment
1H NMR

4.05 ppm (s, 2H)
Singlet

(Alpha-protons)
1H NMR

2.35 ppm (s, 3H)
Singlet

(Ortho-methyl)
1H NMR

9.50 ppm (bs, 1H)
Broad Singlet

(Amide proton)
1H NMR

7.40–8.00 ppm (m, 3H)
MultipletAromatic Ring Protons
IR

1670–1690 cm⁻¹
Strong Band

(Amide I stretch)
IR

1530 & 1350 cm⁻¹
Strong Bands

(Asym/Sym stretch)
MS (ESI)

272 / 274
1:1 Ratio

(Br isotope pattern)
Interpretation Logic
  • The Bromine Signature: In Mass Spectrometry, the presence of

    
     and 
    
    
    
    isotopes creates a distinctive 1:1 doublet ("twin peaks") separated by 2 mass units. Absence of this pattern indicates hydrolysis to the alcohol (glycolamide) or loss of the halogen.
  • The Amide Shift: In 1H NMR, the shift of the methylene protons (

    
    ) to ~4.0 ppm is diagnostic. If this signal appears at ~4.5 ppm, it may suggest O-acylation (rare) or solvent contamination.
    

Part 3: Applications & Workflow

This compound is rarely an end-product. It is a versatile intermediate.[1] The diagram below illustrates its primary utility in synthesizing benzimidazole scaffolds via reduction-cyclization sequences.

Applications cluster_pathway Benzimidazole Synthesis Pathway Intermediate 2-Bromo-N-(2-methyl- 3-nitrophenyl)acetamide Step1 S_N2 Substitution (Amines/Thiols) Intermediate->Step1 Functionalization Step2 Nitro Reduction (Fe/HCl or H2/Pd) Step1->Step2 Step3 Cyclization (Acid Catalyzed) Step2->Step3 Final Final Step3->Final Benzimidazole Scaffold

Figure 2. Synthetic workflow converting the acetamide intermediate into bioactive heterocycles.

Self-Validating System Check

To ensure the protocol is working in your specific lab environment, perform this simple "functional check":

  • Test: React a small aliquot of the product with excess diethylamine in THF.

  • Observation: Immediate formation of a white precipitate (diethylammonium bromide).

  • Conclusion: Confirms the presence of the reactive

    
    -bromo electrophile.
    

References

  • BenchChem. "The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development." BenchChem Technical Guides. Accessed 2026. Link

  • Sigma-Aldrich. "2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide Product Sheet & Safety Data."[2] Merck KGaA. Accessed 2026. Link

  • Sîrbu, D., & Marin, I. (2011). "Synthesis and IR, NMR Characterisation of New p-(N,N-diphenylamino) Chalcones." Chemistry Journal of Moldova, 6(1), 86-89.[3] Link

  • PubChem. "Compound Summary: 5-Bromo-2-methyl-3-nitroaniline." National Library of Medicine. Link

Sources

Physicochemical Profiling & Synthetic Utility of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is a specialized electrophilic intermediate used primarily in medicinal chemistry for the development of covalent inhibitors and heterocyclic scaffolds.[1] Characterized by an


-haloacetamide "warhead" and a nitro-aromatic core, this molecule serves as a critical building block for synthesizing quinoxalines, benzimidazoles, and cysteine-targeting kinase inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for application scientists and synthetic chemists.

Structural Identity & Molecular Descriptors

The molecule comprises a toluene core substituted with a nitro group at the 3-position and an acetamide moiety at the 1-position. The


-bromine atom activates the carbonyl functionality, rendering the methylene carbon highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula

Stoichiometry
Molecular Weight 273.08 g/mol Calculated
Physical State Solid (Crystalline powder)Experimental Analog [1]
Color Pale yellow to off-whiteNitro-aromatic characteristic
LogP (Predicted) 1.85 ± 0.3Consensus Modeling (XLogP3)
TPSA ~68.0

Polar Surface Area Calculation
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 3 (Nitro O, Carbonyl O)Structural Analysis
Rotatable Bonds 3Conformational Analysis

Note on Isomerism: The ortho-methyl group exerts steric influence on the amide bond, potentially restricting rotation and influencing the planarity of the molecule compared to its non-methylated analogs.

Synthesis Protocol

The synthesis of this compound follows a standard nucleophilic acyl substitution pathway. This protocol ensures high purity by controlling the exotherm and scavenging the hydrobromic acid byproduct.

Reagents & Materials[2]
  • Starting Material: 2-Methyl-3-nitroaniline (1.0 eq)

  • Reagent: Bromoacetyl bromide (1.1 eq)

  • Base: Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.2 eq)
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology
  • Preparation: Dissolve 2-methyl-3-nitroaniline (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (calcium chloride).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to

    
     using an ice bath.
    
  • Acylation: Dropwise add Bromoacetyl bromide (11 mmol) dissolved in 5 mL DCM over 15 minutes. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of the aniline.

  • Workup:

    • Quench with cold water (50 mL).

    • Separate the organic layer.

    • Wash organic layer with 1M HCl (to remove unreacted amine), followed by saturated

      
       and brine.
      
    • Dry over anhydrous

      
      .
      
  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.

Diagram 1: Synthesis Workflow

Synthesis Start 2-Methyl-3-nitroaniline Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (0°C, DCM) Reagent Bromoacetyl Bromide (+ Et3N) Reagent->Inter Product 2-Bromo-N-(2-methyl- 3-nitrophenyl)acetamide Inter->Product Elimination of HBr

Caption: Acylation of 2-methyl-3-nitroaniline via nucleophilic addition-elimination mechanism.

Reactivity Profile & Applications

The chemical utility of this compound stems from its dual functionality: the electrophilic


-carbon and the reducible nitro group.
A. Nucleophilic Substitution ( )

The carbon-bromine bond is highly polarized by the adjacent carbonyl group, making the


-carbon a "soft" electrophile.
  • Mechanism:

    
     displacement.
    
  • Target: Thiol groups (Cysteine residues in proteins), Amines (Secondary amines for peptidomimetics).

  • Application: Used to synthesize covalent kinase inhibitors where the acetamide acts as the "warhead" to irreversibly bind to a cysteine in the ATP-binding pocket [2].

B. Reductive Cyclization

Reduction of the nitro group yields an aniline derivative, which can undergo intramolecular cyclization.

  • Pathway: Reduction (

    
     or 
    
    
    
    )
    
    
    Intermediate Amine
    
    
    Cyclization.
  • Product: 2-substituted Quinoxalines or Benzimidazoles (depending on reagents).

Diagram 2: Reactivity Pathways

Reactivity Core 2-Bromo-N-(2-methyl- 3-nitrophenyl)acetamide SubProd S_N2 Product (Covalent Adduct) Core->SubProd S_N2 Displacement CycProd Heterocycle (Quinoxalinone deriv.) Core->CycProd 1. Nitro Reduction 2. Intramolecular Cyclization Nu Nucleophile (R-SH / R-NH2) Nu->SubProd Red Reduction (Fe/HCl) Red->CycProd

Caption: Divergent synthetic pathways: Electrophilic alkylation vs. Reductive cyclization.

Spectroscopic Characterization (Expected)

To validate the synthesis, the following spectral signals should be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       2.1–2.3 ppm (s, 3H, 
      
      
      
      ): Methyl group signal.
    • 
       4.0–4.2 ppm (s, 2H, 
      
      
      
      ): Characteristic singlet for the
      
      
      -methylene protons.
    • 
       7.4–8.0 ppm (m, 3H, Ar-H): Aromatic protons (splitting pattern depends on 2,3-substitution).
      
    • 
       10.0–10.5 ppm (s, 1H, 
      
      
      
      ): Amide proton, exchangeable with
      
      
      .
  • IR Spectroscopy:

    • 
      : Amide I (
      
      
      
      stretch).
    • 
       & 
      
      
      
      : Nitro group (
      
      
      stretch).
    • 
      : Amide 
      
      
      
      stretch.

Safety & Handling

  • Hazards: As an

    
    -haloacetamide, this compound is a potent alkylating agent . It is likely a skin sensitizer and lachrymator.
    
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a chemical fume hood.

  • Storage: Store at

    
     under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the bromide.
    

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide Properties. Retrieved from (Analogous compound data used for physical state estimation).

  • MedChemExpress. (2024). 2-Bromoacetamide: Mechanism of Action & Protocol. Retrieved from (Mechanistic validation of alpha-bromoacetamide warheads).

  • PubChem. (2024).[2] N-(2-bromo-4-nitrophenyl)acetamide Compound Summary. Retrieved from (Source for calculated descriptors of isomeric analogs).

Sources

"spectral analysis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Spectral Characterization of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide: A Guide for Synthetic Validation

Executive Summary

This technical guide provides a rigorous framework for the spectral analysis of This compound (Formula:


). As a critical intermediate in the synthesis of benzimidazoles and quinoxalines, the purity and structural integrity of this electrophile are paramount.

This document moves beyond basic data listing to establish a self-validating analytical protocol . It focuses on distinguishing the target molecule from its likely impurities (unreacted aniline, hydrolyzed byproducts) and regioposition isomers (specifically the 4-nitro analogue).

Molecular Profile & Synthetic Context

Understanding the synthesis is a prerequisite for interpreting the spectra, as it dictates the impurities you must exclude.

  • Core Structure: An acetanilide scaffold with an

    
    -bromo substituent and a highly substituted aromatic ring (1,2,3-pattern).
    
  • Key Synthetic Pathway: Acylation of 2-methyl-3-nitroaniline with bromoacetyl bromide in the presence of a base.

  • Critical Impurities to Monitor:

    • 2-Methyl-3-nitroaniline: Starting material (incomplete reaction).

    • 
      -Dibromo impurity:  Result of over-brominated acylating agent.
      
    • Hydrolyzed alcohol: 2-Hydroxy-N-(...)acetamide (if stored in moist conditions).

Visualization: Synthesis & Impurity Logic

SynthesisLogic SM 2-Methyl-3-nitroaniline (Starting Material) Product TARGET: This compound SM->Product + Base / - HBr Impurity1 Impurity A: Unreacted Aniline (Check: Missing C=O, NH shift) SM->Impurity1 Incomplete Rxn Reagent Bromoacetyl Bromide Reagent->Product Impurity2 Impurity B: Hydrolyzed Alcohol (Check: Loss of Br Isotope) Product->Impurity2 H2O / Hydrolysis

Figure 1: Synthetic pathway highlighting critical impurities detectable by spectral analysis.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry provides the most immediate "Go/No-Go" decision point via the bromine isotope pattern.

Primary Validation Checkpoint: The 1:1 Doublet

Bromine exists naturally as


 (50.7%) and 

(49.3%).
  • Expectation: A molecular ion cluster (

    
    ) showing two peaks of nearly equal intensity separated by 2 mass units.
    
  • Target m/z: ~272 (

    
    ) and ~274 (
    
    
    
    ).
Fragmentation Pathway (EI/ESI)

Under Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule cleaves predictably.

Fragment Ionm/z (approx)MechanismDiagnostic Value
Molecular Ion (

)
272 / 274 Radical cationDefinitive confirmation of Br presence.

193Heterolytic cleavage of C-BrLoss of isotopic doublet; confirms labile halogen.

151

-cleavage at amide
Leaves the isocyanate/amine core.

152Amide bond ruptureRegenerates the aniline radical cation.
Visualization: Fragmentation Tree

MassSpec M_Ion Molecular Ion (M+) m/z 272/274 (1:1 Ratio) Frag_NoBr [M - Br]+ m/z 193 (Single Peak) M_Ion->Frag_NoBr - Br• Frag_Aniline Aniline Core [Ar-NH2]+ m/z ~152 M_Ion->Frag_Aniline - COCH2Br Frag_Ketene Ketene Loss [Ar-N=C=O] Frag_NoBr->Frag_Ketene - H2O / Rearrangement

Figure 2: Predicted fragmentation pathway. The transition from doublet (M+) to singlet (m/z 193) confirms the bromine loss.

Infrared Spectroscopy (FT-IR)

IR is used here primarily to confirm the functional group transformation (Amine


 Amide) and the integrity of the nitro group.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Functional GroupWavenumber (

)
IntensityCausality & Notes
Amide N-H Stretch 3250 – 3300MediumSingle band confirms secondary amide. Absence of doublet (3400/3300) proves starting aniline is consumed.
Amide I (C=O) 1670 – 1690 StrongCritical: Higher frequency than typical acetanilides (usually 1660) due to the electron-withdrawing

-Bromo group (inductive effect).
Amide II (N-H Bend) 1530 – 1550StrongCharacteristic of secondary amides.
Nitro (

) Asym
1520 – 1540StrongOften overlaps with Amide II; look for broadening or splitting.
Nitro (

) Sym
1340 – 1360StrongDistinctive sharp band.
C-Br Stretch 500 – 600Medium/WeakFingerprint region. Hard to assign definitively without pure reference, but presence is required.

NMR Spectroscopy: The Structural Map

This is the definitive tool for proving the regiochemistry (2-methyl-3-nitro vs. 2-methyl-4-nitro).

Solvent: DMSO-


 is recommended. The molecule is likely sparingly soluble in 

, and DMSO ensures the Amide NH is visible and distinct.
H NMR (400 MHz, DMSO- )
Proton (

)
Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
NH 9.8 – 10.5 Broad Singlet1HAmide proton. Disappears on

shake.
Ar-H (C4) 7.6 – 7.8Doublet (

)
1HOrtho to

. Deshielded by nitro group.
Ar-H (C6) 7.4 – 7.6Doublet (

)
1HOrtho to Amide. Deshielded by amide.
Ar-H (C5) 7.3 – 7.5Triplet (

)
1HMeta to both withdrawing groups.

-Br
4.0 – 4.2 Singlet2H

-Methylene. Significant downfield shift due to Br and C=O.
Ar-

2.2 – 2.4Singlet3HMethyl group on the aromatic ring.

Regiochemistry Check (The "Roof Effect"):

  • 3-Nitro Isomer (Target): You expect a 1,2,3-substitution pattern. This creates a "consecutive" proton system (H4-H5-H6). You will see two doublets and a triplet (or a multiplet if resolution is low).

  • 4-Nitro Isomer (Common Analog): This is a 1,2,4-substitution. You would see one singlet (isolated H3), and two coupled protons (H5, H6). If you see a sharp aromatic singlet around 8.0 ppm, you have the wrong isomer.

C NMR (100 MHz, DMSO- )
  • Carbonyl (

    
    ):  ~165 ppm.
    
  • Aromatic Quaternary: Three distinct peaks (C-N, C-NO2, C-Me) in the 135–150 ppm range.

  • Aromatic CH: Three peaks in the 120–130 ppm range.

  • 
    -Carbon (
    
    
    
    ):
    ~30 ppm . (Upfield compared to O-CH2, but distinct).
  • Methyl (

    
    ):  ~14–18 ppm.
    

Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: NMR Sample Preparation
  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL DMSO-

    
    .
    
  • Dissolution: Sonicate for 30 seconds. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition: Run standard proton (16 scans) and C13 (512 scans).

  • D2O Shake (Optional): If the NH peak is ambiguous, add 1 drop of

    
    , shake, and re-run. The peak at ~10 ppm should vanish.
    
Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5

    
    .
    
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

    
     95%).
    
  • Detection: UV at 254 nm and MS (ESI+).

  • Criterion: The UV purity should be >95%. The MS spectrum at the main peak time must show the 272/274 doublet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on general spectral interpretation rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12215865, this compound. [Link]

Sources

Targeted Covalent Inhibition: Exploring the Biological Activity of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks that can bridge the gap between reversible binding and irreversible target engagement. 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 1138445-67-6) represents a highly versatile scaffold in the development of Targeted Covalent Inhibitors (TCIs). By combining a cysteine-reactive electrophilic warhead with a sterically and electronically tuned aryl moiety, derivatives of this compound have shown significant potential in modulating kinase activity for oncological and inflammatory indications[1].

This technical guide deconstructs the mechanistic rationale, biological applications, and the rigorous, self-validating experimental workflows required to evaluate these derivatives.

Mechanistic Rationale: Anatomy of the Scaffold

The biological activity of this scaffold is driven by the synergistic function of its two primary domains:

  • The Bromoacetamide Warhead: Bromoacetamides are classic soft electrophiles. They undergo rapid, proximity-driven

    
     nucleophilic substitution with the thiolate anions of non-catalytic cysteine residues located within or near a protein's active site[2]. Compared to acrylamides, bromoacetamides offer a highly accelerated reaction rate, making them ideal for targeting cysteines in solvent-exposed or sterically constrained kinase pockets.
    
  • The 2-Methyl-3-Nitrophenyl Moiety: The non-covalent binding affinity (

    
    ) is dictated by this aryl group.
    
    • Steric Shielding: The ortho-methyl group restricts the rotation of the N-phenyl bond. This conformational locking minimizes the entropic penalty upon binding to the kinase hinge region.

    • Electronic Effects: The strongly electron-withdrawing nitro group modulates the pKa of the amide nitrogen and enhances

      
       stacking interactions with aromatic residues in the target's binding pocket.
      

Pathway Inhibitor Derivative (Bromoacetamide) Reversible Reversible Complex (K_I) Inhibitor->Reversible Non-covalent binding Kinase Target Kinase (e.g., Tie-2, Abl) Kinase->Reversible Covalent Covalent Adduct (k_inact) Reversible->Covalent SN2 Alkylation of Cysteine Effect Signaling Inhibited Covalent->Effect Irreversible blockade

Kinetic pathway of covalent kinase inhibition by bromoacetamide derivatives.

Targeted Biological Pathways: Kinase Modulation

Derivatives of this compound are primarily investigated as irreversible inhibitors of receptor and non-receptor tyrosine kinases[1].

  • Tie-2 (TEK) Kinase: Tie-2 is critical for vascular remodeling and tumor angiogenesis. Covalent blockade of Tie-2 prevents autophosphorylation induced by Angiopoietin-1 (Ang1), leading to endothelial cell apoptosis in the tumor microenvironment, thereby starving the tumor of its blood supply[1].

  • Abl and c-Met Kinases: These kinases are frequently mutated or overexpressed in leukemias and solid tumors. By covalently modifying specific cysteine residues (e.g., Cys305 in Abl), these derivatives provide sustained target suppression that outlasts the pharmacokinetic clearance of the drug, a critical advantage over reversible inhibitors[1].

Experimental Workflows: A Self-Validating System

In covalent drug discovery, relying solely on


 values is a fundamental error, as the apparent potency of a covalent inhibitor increases with incubation time. To ensure scientific integrity, I mandate a two-tiered validation protocol: confirming the covalent adduct via mass spectrometry, followed by kinetic profiling[3].
Protocol 1: Intact Protein Mass Spectrometry (Covalent Validation)

Causality: We must prove that the mechanism is truly covalent and specific to a single site (avoiding promiscuous labeling).

  • Preparation: Dilute recombinant kinase domain (e.g., Tie-2) to 1

    
    M in HEPES buffer (pH 7.4, 150 mM NaCl). Note: Avoid nucleophilic additives like DTT or 
    
    
    
    -mercaptoethanol, which will quench the bromoacetamide warhead.
  • Incubation: Add the derivative to a final concentration of 10

    
    M. Incubate at 25°C for 2 hours.
    
  • Quenching: Terminate the reaction by adding 0.1% Formic Acid to denature the protein and halt alkylation.

  • Analysis: Inject the sample onto an LC-ESI-TOF Mass Spectrometer.

  • Validation: A successful specific covalent engagement will yield a single mass shift corresponding to exactly

    
    . Multiple mass shifts indicate off-target promiscuity.
    
Protocol 2: Time-Resolved FRET (TR-FRET) for Determination

Causality: The true metric of covalent efficiency is


, which captures both the initial reversible binding affinity (

) and the maximum rate of covalent bond formation (

)[3].
  • Pre-incubation: In a 384-well plate, incubate the kinase with a 10-point concentration series of the derivative. Prepare parallel plates for different pre-incubation times (

    
     minutes).
    
  • Initiation: Add ATP (at its

    
    ) and a fluorescently labeled peptide substrate to initiate the kinase reaction.
    
  • Measurement: Read the TR-FRET signal after 1 hour to determine the initial velocity (

    
    ).
    
  • Calculation: Fit the time-dependent decay of activity to a pseudo-first-order kinetic model to extract the observed rate constant (

    
    ). Plot 
    
    
    
    against inhibitor concentration to calculate
    
    
    and
    
    
    .

Workflow Step1 1. Library Synthesis (Scaffold Diversification) Step2 2. Intact Protein MS (Confirm Mass Shift) Step1->Step2 Step3 3. TR-FRET Assay (Calculate k_inact / K_I) Step2->Step3 Specific Adducts Step4 4. Washout Experiment (Verify Irreversibility) Step3->Step4 High Potency Step5 5. Lead Candidate Selection Step4->Step5 Sustained Inhibition

Step-by-step experimental workflow for validating targeted covalent inhibitors.

Quantitative Data Presentation

The structural tuning of the 2-methyl-3-nitrophenyl scaffold directly impacts the kinetic parameters. Below is a representative dataset demonstrating how structural modifications influence covalent efficiency across different kinase targets.

Derivative ModificationTarget KinaseTarget Cysteine

(

M)

(

)

(

)
Unsubstituted ScaffoldTie-2Cys80012.51.296
4-Fluoro substitutionTie-2Cys8004.22.5595
4-Methoxy substitutionc-MetCys11608.11.8222
Piperazine extensionAblCys3050.94.14,555

Note: Data is representative of typical Structure-Activity Relationship (SAR) trends for this class of covalent inhibitors.

Conclusion

The this compound scaffold is a powerful engine for covalent drug discovery. By understanding the interplay between its highly reactive bromoacetamide warhead and its sterically locked aryl moiety, researchers can rationally design potent, irreversible kinase inhibitors. However, success in this space requires strict adherence to kinetic validation (


) and mass spectrometric confirmation to ensure on-target specificity and clinical viability.

References

  • Title: Heteroaryl-substituted alkyne compounds and method of use (WO2006044823A2) Source: google.com (Patents) URL: 1 (Citation Index:[1])

  • Title: Biospecific Chemistry for Covalent Linking of Biomacromolecules | Chemical Reviews Source: acs.org URL: 2 (Citation Index:[2])

  • Title: N-[4-(chloroacetyl)benzyl]acetamide | 24095-56-5 | Benchchem Source: benchchem.com URL: 3 (Citation Index:[3])

Sources

Strategic Utilization of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide in Medicinal Chemistry

[1][2]

Executive Summary & Compound Profile

This compound (CAS: 1138445-67-6) is a bifunctional building block characterized by an electrophilic

1

Unlike simple haloacetamides, this compound serves as a "linchpin" in convergent synthesis. It allows medicinal chemists to couple nucleophilic pharmacophores (amines, thiols) via

PI3KTie-2
Property Data
CAS Number 1138445-67-6
Molecular Formula

Molecular Weight 273.08 g/mol
Core Scaffold 2-Methyl-3-nitroaniline (3-Nitro-o-toluidine)
Reactive Moiety

-Bromoacetamide (Electrophile)
Key Application Kinase inhibitor synthesis, Covalent probes, Heterocycle formation

Synthesis & Mechanistic Causality

The synthesis of this analog requires precise control over basicity to prevent hydrolysis of the acyl bromide or premature displacement of the alkyl bromide.

The "Soft-Base" Protocol

While standard Schotten-Baumann conditions (NaOH) can be used, they risk hydrolyzing the sensitive C-Br bond.[1] A biphasic system using mild inorganic bases (


1

Reaction Logic:

  • Nucleophilic Attack: The aniline nitrogen attacks the carbonyl of bromoacetyl bromide.

  • Elimination: Loss of HBr drives the reaction.

  • Buffering: The base neutralizes HBr, preventing protonation of the unreacted aniline, which would deactivate it.

Experimental Protocol (Standardized)
  • Reagents: 2-Methyl-3-nitroaniline (1.0 eq), Bromoacetyl bromide (1.1 eq), Saturated

    
     (aq), Dichloromethane (DCM).[1]
    
  • Workflow:

    • Dissolve aniline in DCM (0.2 M concentration).

    • Add equal volume of sat.

      
      .
      
    • Cool to 0°C (Critical to minimize side reactions).

    • Add bromoacetyl bromide dropwise over 30 mins.

    • Vigorous stirring is required for the biphasic system.

    • Warm to RT and stir for 2-4 hours.

  • Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the yellow aniline and appearance of a less polar, UV-active product.

  • Workup: Separate organic layer, wash with dilute HCl (removes unreacted aniline), then brine. Dry over

    
    .
    
Synthesis Workflow Diagram

SynthesisPathcluster_conditionsCritical Control PointsStart2-Methyl-3-nitroaniline(Nucleophile)InterTetrahedralIntermediateStart->Inter DCM, 0°CReagentBromoacetyl Bromide(Electrophile)Reagent->InterProductThis compoundInter->Product -HBr(NaHCO3 buffer)Control1Temp < 5°C(Prevents bis-acylation)Control1->InterControl2Biphasic Buffer(Protects C-Br bond)Control2->Product

Caption: Biphasic synthesis pathway ensuring preservation of the alkyl bromide moiety.

Reactivity Profile & Strategic Applications

The "Warhead" Strategy (Covalent Inhibition)

The

  • Mechanism: Irreversible alkylation via

    
    .[1]
    
  • Application: In early drug discovery, this compound is used to "scan" kinases (e.g., Tie-2 , Lck , PI3K ) for accessible cysteines. Once a hit is found, the bromine is often replaced with a less reactive acrylamide (Michael acceptor) for clinical candidates to reduce toxicity.

Divergent Synthesis: The Heterocycle Gateway

The true power of this scaffold lies in the ortho-methyl/nitro arrangement.[1] It serves as a precursor to complex heterocycles found in tricyclic PI3K inhibitors.

Pathway A: Substitution First (The Linker Approach)

  • Displace Br with a primary amine (

    
    ).[1]
    
  • Product: Glycinamide derivative.

  • Use: Peptidomimetics or solubilizing tails.

Pathway B: Reduction & Cyclization (The Scaffold Approach)

  • Reduction:

    
     (using Fe/AcOH or 
    
    
    ).
  • Cyclization: The newly formed amine can react with the amide carbonyl (under acid catalysis) or the methyl group (via oxidative cyclization) to form Benzimidazoles or Quinoxalinones .

    • Note: The 2-methyl group sterically influences the conformation, often forcing the amide side chain orthogonal to the ring—a feature exploited in crystal engineering to create supramolecular helices (Gowda et al.).

Reaction Divergence Diagram

Reactivitycluster_SN2Path A: Nucleophilic Substitutioncluster_RedPath B: Reduction & CyclizationCoreThis compoundAmineReactant: R-NH2(Primary/Secondary Amine)Core->Amine SN2 (mild base)ReductantReactant: H2/Pd or Fe/AcOHCore->Reductant Nitro ReductionGlycineProduct: N-Aryl-2-aminoacetamide(Linker/Pro-drug)Amine->GlycineAnilineInterIntermediate: 3-Amino-2-methyl-acetamideReductant->AnilineInterHeterocycleProduct: Benzimidazole / Quinoxaline(Kinase Core)AnilineInter->Heterocycle Acid/Heat(-H2O)

Caption: Divergent synthetic pathways: Path A yields functionalized linkers; Path B yields heterocyclic cores.

Analogs & Comparative Analysis

The "2-methyl-3-nitro" substitution pattern is specific.[1] Altering the position of the nitro group or the halogen changes the electronic and steric properties significantly.

AnalogStructure DifferenceReactivity ImpactPrimary Use
Title Compound 2-Me, 3-

, Br-acetyl
Sterically crowded amide;

is meta to amide N.
PI3K/Tie-2 Inhibitors , Benzimidazoles
4-Nitro Analog 2-Me, 4-

Less steric clash;

is para to amide N (conjugated).[1]
Dye synthesis, nonlinear optical materials
Chloro-Analog Cl-acetyl instead of BrLower electrophilicity (slower

).[1]
More stable libraries; requires iodide catalyst (Finkelstein)
Iodo-Analog I-acetyl instead of BrExtreme electrophilicity.[1]Rapid labeling; unstable in storage
Regioselectivity in Synthesis

When synthesizing the starting material (nitration of o-toluidine), regioselectivity is controlled by the protecting group.

  • Acetamide protection: Directs para (4-nitro).[1]

  • Succinimide protection: Steric bulk directs meta (3-nitro) or ortho (6-nitro).[1]

  • Insight: This explains why the 3-nitro isomer (and thus the title compound) is less common and more valuable than the 4-nitro analog.[1]

References

  • Preparation of Heteroaryl-substituted Alkyne Compounds. Patent WO2006044823A2.[1] (Describes the reaction of 2-methyl-3-nitroaniline with bromoacetyl bromide for kinase inhibitor synthesis).

  • Tricyclic PI3K Inhibitor Compounds. Patent WO2012082997A1.[1] (Details the use of the 2-methyl-3-nitroaniline scaffold in PI3K drug discovery).

  • Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives.IRE Journals. (Provides the general methodology for amine displacement on

    
    -bromoacetamides). 
    
  • Crystal Structure of 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. PMC. (Gowda et al. discuss the structural conformation and H-bonding of N-o-tolyl-acetamides).[1]

  • Regioselectivity of Aniline Nitration. Universidade de Lisboa. (Explains the synthesis of the 2-methyl-3-nitroaniline precursor).

"safety and handling precautions for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Research & Development

Executive Summary & Chemical Identity

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is a specialized


-haloacetamide derivative used primarily as an electrophilic intermediate in organic synthesis or as a covalent probe in medicinal chemistry. Its structure combines a reactive alkylating "warhead" (

-bromoacetyl group) with a substituted aniline core.

Due to the presence of the


-halogen, this compound acts as a potent alkylating agent  and lachrymator . It poses significant risks of irreversible skin/eye damage, respiratory sensitization, and potential mutagenicity. This guide synthesizes class-based toxicological data (Read-Across) with standard operating procedures for high-potency electrophiles.
PropertyData / Description
Chemical Formula

Molecular Weight ~273.08 g/mol
Physical State Solid (Likely yellow/off-white crystalline powder based on analogs)
Functional Class

-Haloacetamide / Acetanilide
Primary Hazard Alkylating Agent (Irreversible Covalent Modification)
Secondary Hazard Lachrymator (Tear Gas effect), Skin Sensitizer
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water
Toxicological Mechanism & Hazards

To understand the safety requirements, one must understand the causality of the toxicity. The danger lies in the electrophilic carbon adjacent to the bromine atom.

2.1 The Alkylation Mechanism (

)

The carbon-bromine bond is polarized, making the


-carbon highly susceptible to nucleophilic attack. In a biological context, this molecule undergoes an 

reaction with nucleophilic amino acid residues—specifically Cysteine (thiol groups) and Histidine (imidazole groups) —as well as DNA bases.
  • Consequence: This covalent modification can inhibit enzymes irreversibly (toxicity) or modify DNA (mutagenicity).

  • Lachrymatory Effect: The activation of TRPA1 ion channels in sensory nerves by cysteine alkylation causes intense pain and tearing, serving as a biological warning system [1].

2.2 Mechanism Visualization

The following diagram illustrates the pathway of toxicity versus the pathway of detoxification (quenching).

ToxicityMechanism Compound This compound (Electrophile) BioTarget Biological Nucleophile (DNA / Cysteine-SH) Compound->BioTarget Uncontrolled Exposure Detox Inert Thioether Adduct (Safe Waste) Compound->Detox Controlled Quenching Toxicity Irreversible Alkylation (Cell Death / Mutation) BioTarget->Toxicity S_N2 Reaction Quencher Chemical Quencher (Thiosulfate / Thiol) Quencher->Detox Nucleophilic Attack

Figure 1: The divergent pathways of biological damage vs. chemical neutralization.

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a critical failure mode for lachrymators. Engineering controls must be the primary defense.

3.1 Primary Containment (Engineering)
  • Chemical Fume Hood: Mandatory. All weighing, solubilization, and reaction setup must occur inside a certified hood operating at a face velocity of 80–100 fpm.

  • Balance Enclosure: If weighing the solid powder, use a static-free balance enclosure inside the hood to prevent dust aerosolization.

  • Vapor Trap: If using a vacuum line (e.g., rotary evaporation), ensure a cold trap (

    
    ) is used to prevent volatile bromo-species from entering the pump oil or exhaust.
    
3.2 Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for long-duration handling of halogenated acetamides due to permeation.

PPE ComponentSpecificationRationale
Gloves (Layer 1) Laminate / Silver Shield Impermeable to small halo-organics.
Gloves (Layer 2) Nitrile (5 mil minimum) Mechanical protection and dexterity.
Eye Protection Chemical Goggles Safety glasses are insufficient against lachrymatory vapors.
Respiratory Full-face Respirator (OV/P100) Only required for spill cleanup outside a hood.
Clothing Tyvek Lab Coat Prevents particulate retention on cotton fabrics.
Experimental Handling Protocols

This section details the "Self-Validating" workflow to ensure containment.

4.1 Solubilization & Transfer
  • Preparation: Pre-weigh the vessel. Do not weigh the compound on an open bench.

  • Solvent Addition: Dissolve the solid immediately in the reaction solvent (e.g., DCM, DMF) inside the vial before transferring. Solutions are less likely to generate airborne contamination than solids.

  • Cannula Transfer: For reactions involving >1 gram, use positive pressure cannula transfer to move the solution into the reaction flask, avoiding open pouring.

4.2 Synthesis Precaution (If synthesizing the compound)

If synthesizing this compound from 2-methyl-3-nitroaniline and bromoacetyl bromide:

  • Exotherm Risk: The acylation is exothermic. Add bromoacetyl bromide dropwise at

    
    .
    
  • HCl Generation: The reaction generates HBr/HCl. Use a base trap (scrubber) connected to the hood exhaust.

Decontamination & Waste Management

Proper destruction of the "warhead" is required before disposal. Do not discard active


-bromoacetamides into general organic waste streams, as they can react with other waste components or off-gas.
5.1 The "Thiosulfate-Bicarbonate" Quench Method

This protocol converts the reactive alkyl bromide into a non-toxic thiosulfate ester or thioether [2].

Reagents:

  • Solution A: Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Solution B: Sodium Thiosulfate (

    
    ).
    

Protocol:

  • Buffer: Add the waste solution to a stirring volume of Solution A (Bicarbonate). Crucial: This maintains pH > 7. Acidic thiosulfate generates toxic sulfur dioxide (

    
    ) and elemental sulfur.
    
  • Quench: Slowly add Solution B (Thiosulfate) to the buffered mix.

  • Validate: Allow to stir for 1 hour. Check for the disappearance of the starting material via TLC or LC-MS if dealing with large batches.

  • Disposal: The resulting mixture contains the inert thiosulfate adduct and can be disposed of as aqueous chemical waste.

5.2 Emergency Spill Response Workflow

SpillResponse Start Spill Detected Assess Is it contained in Fume Hood? Start->Assess HoodYes Close Sash immediately. Alert Lab Personnel. Assess->HoodYes Yes HoodNo EVACUATE LAB. Lachrymator Risk. Assess->HoodNo No Absorb Cover with Thiosulfate-soaked pads. Wait 30 mins. HoodYes->Absorb Cleanup Double bag as Haz Waste. Absorb->Cleanup Team HazMat Team Entry (SCBA Required) HoodNo->Team

Figure 2: Decision logic for spill response. Note the critical distinction between hood and bench spills.

Storage & Stability
  • Temperature: Store at

    
    . Thermal degradation can release HBr, which autocatalyzes further decomposition.
    
  • Light: Protect from light (amber vials). The nitro group and the C-Br bond are photosensitive.

  • Segregation: Store away from strong bases (amines) and thiols to prevent inadvertent polymerization or reaction.

References
  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines. Nature. Link

  • BenchChem. (2025).[1] Proper Disposal of 2-Bromoacetamide: A Step-by-Step Guide for Laboratory Professionals.Link

  • National Institutes of Health (PubChem). (2025).[2] Safety Data for N-Bromoacetamide (Class Analog).[3]Link

  • Fisher Scientific. (2023).[4] Safety Data Sheet: 2-Bromoacetamide.[5][6][7]Link

Sources

Methodological & Application

Application Note: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the utilization of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS: 1138445-67-6).

This guide targets medicinal chemists and process engineers, focusing on the compound's role as a versatile electrophilic building block in the synthesis of N-aryl glycinamide libraries and potential tricyclic heterocycles.

Part 1: Strategic Overview & Chemical Profile

Introduction

This compound is a bifunctional intermediate characterized by a reactive


-bromoacetamide "warhead" and a highly functionalized aromatic core (2-methyl-3-nitrophenyl).[1][2][3]

Its strategic value in drug discovery lies in its dual reactivity:

  • Electrophilic Alkylation: The

    
    -carbon is highly susceptible to 
    
    
    
    attack by nucleophiles (amines, thiols, phenoxides), allowing for the rapid generation of N-substituted glycinamide libraries .
  • Scaffold Precursor: The ortho-methyl and meta-nitro substitution pattern on the N-aryl ring provides a "masked" handle for downstream cyclization. Reduction of the nitro group yields a 1,3-diamine motif, while the methyl group can serve as a steric block or be oxidized to facilitate tricyclic ring closure (e.g., benzodiazepine analogs).

Chemical Profile[3][4][5][6]
PropertyData
IUPAC Name This compound
CAS Number 1138445-67-6
Molecular Formula

Molecular Weight 273.08 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[3]
Reactivity Class

-Haloacetamide (Electrophile / Alkylating Agent)

Part 2: Synthesis Protocol (Preparation of the Scaffold)

Before utilizing the compound, it is often necessary to synthesize it in-house to ensure high purity and avoid degradation associated with long-term storage of


-bromoacetamides.
Reaction Logic

The synthesis utilizes a Schotten-Baumann type acylation of 2-methyl-3-nitroaniline with bromoacetyl bromide. A non-nucleophilic base is critical to scavenge HBr without hydrolyzing the sensitive acyl bromide or displacing the bromide.

Reagents & Materials
  • Precursor: 2-Methyl-3-nitroaniline (1.0 eq)

  • Reagent: Bromoacetyl bromide (1.1 eq)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Sat. ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , 1M HCl
    
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Dissolution: Charge the RBF with 2-methyl-3-nitroaniline (10 mmol, 1.52 g) and anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add

    
      (12 mmol, 1.67 mL) via syringe. Stir for 10 minutes.
    
  • Acylation (Critical Step):

    • Dilute bromoacetyl bromide (11 mmol, 0.96 mL) in DCM (10 mL) in the addition funnel.

    • Dropwise Addition: Add the acid bromide solution slowly over 30 minutes. Control exotherm : Maintain internal temperature < 5°C.

    • Mechanism:[3][4][5][6] The amine attacks the carbonyl carbon; base neutralizes the HBr byproduct.

  • Reaction Monitoring: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot (

    
    ) should disappear, replaced by the less polar amide (
    
    
    
    ).
  • Workup:

    • Quench with cold water (50 mL).

    • Wash organic layer successively with:

      • 1M HCl (30 mL) – Removes unreacted aniline.

      • Sat.

        
         (30 mL) – Neutralizes residual acid.
        
      • Brine (30 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , 0-30% EtOAc in Hexanes).
    

Yield Expectation: 85–95% Validation:


 NMR (

) should show a singlet at

ppm (

) and aromatic signals consistent with the 1,2,3-substitution pattern.

Part 3: Application Protocols

Application A: Synthesis of N-Aryl Glycinamide Libraries (Nucleophilic Substitution)

This is the primary utility of the compound. It serves as a "linker" to attach the 2-methyl-3-nitrophenyl motif to secondary amines (e.g., morpholines, piperazines, pyrrolidines).

Workflow Diagram:

G Start 2-Bromo-N-(2-methyl- 3-nitrophenyl)acetamide Reagents Nucleophile (HNR2) K2CO3 / MeCN Start->Reagents Intermediate Transition State (SN2 Attack) Reagents->Intermediate Heat (60°C) Product Product: 2-Amino-N-arylacetamide Intermediate->Product -HBr

Caption: General workflow for the


 displacement of the 

-bromide by secondary amines.

Protocol:

  • Dissolve: Dissolve this compound (1.0 eq) in Acetonitrile (MeCN).

  • Add Base: Add

    
     (2.0 eq) or 
    
    
    
    (for sluggish nucleophiles).
  • Add Nucleophile: Add the secondary amine (1.1 eq) (e.g., N-methylpiperazine).

  • Heat: Stir at 60°C for 4–12 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[7]

  • Outcome: This yields the

    
    -amino acetamide , a common pharmacophore in kinase inhibitors and GPCR ligands.
    
Application B: Advanced Heterocyclic Precursor Logic

The resulting


-amino acetamide can undergo further elaboration. The nitro group is a "latent" amine.

Pathway Logic:

  • Nitro Reduction:

    
     or 
    
    
    
    reduces the nitro group to an aniline.
  • Cyclization Potential:

    • Quinoxalinone Formation: If the nucleophile used in Step 3.1 was a primary amine, the resulting secondary amine can attack the newly formed aniline (oxidative coupling) or vice versa, though the 2-methyl group provides steric hindrance.

    • Benzimidazole Formation: Requires oxidation of the 2-methyl group to an aldehyde/acid, followed by condensation with the reduced 3-amino group.

Part 4: Safety & Handling (E-E-A-T)

Hazard Class: Severe Irritant / Sensitizer / Lachrymator.


-Haloacetamides are potent alkylating agents. They can alkylate DNA and proteins (cysteine residues).
  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (to displace/neutralize the bromide) before cleaning.

  • Waste: Segregate as Halogenated Organic Waste.

Part 5: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Schotten-Baumann acylation and alkyl halide synthesis).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013 . (Mechanistic grounding for

    
     reactivity of 
    
    
    
    -halo carbonyls).
  • Aldlab Chemicals. Product Specification: this compound. (Verification of CAS and commercial availability).

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted acetamides and Pirenzepine intermediates. (General structural analogs and bioactivity context).

  • Dlugosz, A.; Machon, Z. "Pyrimidobenzodiazepines.[8] Synthesis of pirenzepine analog." Pharmazie, 1990 , 45(7), 491-492.[8] (Context for tricyclic benzodiazepine synthesis using similar halo-acetamide precursors).

Sources

"application of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 93368-33-7) as a chemical intermediate. This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

This compound is a bifunctional electrophile and "privileged structure" precursor used in the synthesis of nitrogen-containing heterocycles. Its utility stems from three structural features:

  • 
    -Bromoacetamide "Warhead":  A highly reactive electrophile for S
    
    
    
    2 reactions with amines, thiols, and alkoxides.
  • Ortho-Methyl/Meta-Nitro Motif: A specific substitution pattern on the aniline ring (2-methyl-3-nitro) that, upon reduction, facilitates unique intramolecular cyclizations to form quinazolinones and 1,5-benzodiazepines .

  • Lipophilicity: The methyl group enhances the lipophilic profile of downstream pharmaceutical candidates, often improving blood-brain barrier (BBB) penetration in CNS-targeted drugs.

Primary Applications:

  • Intermediate for Muscarinic Receptor Antagonists: Structural analog precursors for Pirenzepine-class molecules.

  • Synthesis of Quinazolinone Scaffolds: Via reductive cyclization.

  • Covalent Fragment Screening: As a cysteine-reactive covalent probe in chemoproteomics.

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name This compound
CAS Number 93368-33-7
Molecular Formula C

H

BrN

O

Molecular Weight 273.08 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Reactivity Class

-Haloacetamide (Alkylating Agent)
Mechanistic Insight: The "Amide Switch"

The amide nitrogen is relatively non-nucleophilic due to resonance with the carbonyl. However, the presence of the electron-withdrawing nitro group at the 3-position (meta) and the steric bulk of the methyl group at the 2-position creates a "twisted" amide conformation in solution. This steric strain can be exploited to accelerate cyclization reactions after the nitro group is reduced to a nucleophilic amine.

Core Protocols

Protocol A: Nucleophilic Substitution (Library Generation)

This protocol describes the displacement of the bromine atom by secondary amines (e.g., N-methylpiperazine). This is the standard route for synthesizing "linker-head" motifs found in GPCR ligands.

Objective: Synthesis of N-(2-methyl-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide .

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N-Methylpiperazine (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) or K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (3.66 mmol) of the bromoacetamide substrate in 15 mL of anhydrous ACN under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add DIPEA (0.96 mL, 5.49 mmol) followed by the dropwise addition of N-methylpiperazine (0.45 mL, 4.0 mmol).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, replaced by a polar baseline spot (amine product).

  • Workup: Evaporate the solvent under reduced pressure. Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO

    
     (2 x 20 mL) and brine (20 mL).
    
  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield the product as a yellow solid.
    • Target Yield: >85%[2][3][4]

Protocol B: Reductive Cyclization (Quinazolinone Synthesis)

This advanced protocol converts the linear intermediate into a bicyclic 8-methyl-3,4-dihydroquinazolin-2(1H)-one scaffold. This transformation requires chemoselective reduction of the nitro group followed by intramolecular condensation.

Reagents:

  • Substrate: N-(2-methyl-3-nitrophenyl)-2-aminoacetamide derivative (from Protocol A or ammonia reaction).

  • Reductant: Iron powder (Fe) / Ammonium Chloride (NH

    
    Cl).
    
  • Solvent: Ethanol/Water (4:1).

Step-by-Step Methodology:

  • Reduction: Suspend the nitro-acetamide intermediate (1.0 eq) in EtOH/H

    
    O. Add Fe powder (5.0 eq) and NH
    
    
    
    Cl (5.0 eq).
  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. The nitro group is reduced to the aniline.

  • Cyclization (In Situ): In many cases, the newly formed primary amine (at position 3) will spontaneously attack the amide carbonyl or the

    
    -carbon (if a leaving group is present) to close the ring.
    
    • Note: If the bromine was NOT displaced in Protocol A, the reduction must be done carefully (e.g., using SnCl

      
      ) to avoid debromination. The resulting amine then attacks the CH
      
      
      
      -Br to form a 1,2,3,4-tetrahydroquinoxalin-2-one derivative.
  • Isolation: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO

    
    , DCM/MeOH gradient).
    

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from this intermediate.

G SM 2-Bromo-N-(2-methyl- 3-nitrophenyl)acetamide Inter1 Amino-acetamide Intermediate SM->Inter1 Protocol A: Nucleophilic Sub. Inter2 2-Bromo-N-(2-methyl- 3-aminophenyl)acetamide SM->Inter2 Protocol B: Reduction First Amine Secondary Amine (e.g., N-methylpiperazine) Amine->Inter1 Red1 Nitro Reduction (Fe/NH4Cl) Inter1->Red1 Prod1 GPCR Ligand Analog (Linear) Red1->Prod1 Library Synthesis Red2 Chemoselective Reduction (SnCl2/HCl) Red2->Inter2 Prod2 9-Methyl-1,3,4,5-tetrahydro- 2H-1,5-benzodiazepin-2-one Inter2->Prod2 Intramolecular Alkylation Base Base (K2CO3/DMF)

Caption: Divergent synthesis pathways: Protocol A yields linear bioactive ligands; Protocol B yields fused heterocyclic scaffolds.

Critical Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the specific hazards associated with


-haloacetamides.
  • Potent Alkylator: The C-Br bond is highly reactive toward biological nucleophiles (cysteine residues in proteins).

    • Hazard: Skin sensitizer and potential irreversible eye damage.

    • Control:Double-gloving (Nitrile) is mandatory. All weighing must be performed in a fume hood .

  • Explosion Risk (Nitro): While the acetamide moiety stabilizes the molecule, poly-nitro aromatics are energetic.

    • Control: Do not heat the neat solid above 100°C. Ensure reaction temperatures are controlled during reduction (exothermic).

  • Waste Disposal: Quench unreacted bromoacetamide with an excess of amine (e.g., ethanolamine) or thiol (e.g., cysteine) before disposal to neutralize the alkylating potential.

References

  • Synthesis of 1,5-Benzodiazepin-2-ones

    • Title: "Efficient synthesis of 1,5-benzodiazepin-2-ones via intramolecular N-alkyl
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification)

  • Chemoselective Nitro Reduction

    • Title: "Selective reduction of nitro compounds in the presence of sensitive functionalities."
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • GPCR Ligand Design (Pirenzepine Analogs)

    • Title: "Structure-Activity Relationships of Tricyclic Muscarinic Antagonists."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "this compound Compound Summary."
    • Source:PubChem.
    • URL:[Link] (Search CAS: 93368-33-7)

Sources

"2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide as a building block for heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide as a Building Block for Heterocyclic Scaffolds

Executive Summary

This compound (CAS 1138445-67-6) is a versatile electrophilic synthon used in the construction of pharmacologically active nitrogen-sulfur heterocycles. Characterized by a highly reactive


-bromoacetamide "warhead" and a sterically congested, electron-deficient aryl core (2-methyl-3-nitrophenyl), this building block is particularly valuable for synthesizing aminothiazoles  (via Hantzsch cyclization) and imidazo[1,2-a]pyridines . These scaffolds are ubiquitous in kinase inhibitors, antimicrobial agents, and GPCR modulators.

This guide provides validated protocols for synthesizing the building block itself and utilizing it to generate diverse heterocyclic libraries. Emphasis is placed on mechanistic understanding and self-validating experimental workflows.

Compound Profile & Reactivity Analysis

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 273.08 g/mol
Key Functionality

-Bromo Carbonyl (Electrophile), Nitroarene (Reducible Precursor)
Storage 2-8°C, inert atmosphere (moisture sensitive)

Mechanistic Considerations:

  • 
    -Bromo Reactivity:  The bromine atom is activated by the adjacent carbonyl group, making the 
    
    
    
    -carbon highly susceptible to
    
    
    attack by nucleophiles (thioamides, amidines, pyridines).
  • Aryl Core Effects:

    • 3-Nitro Group: Strongly electron-withdrawing. It deactivates the aryl ring towards electrophilic aromatic substitution but increases the acidity of the amide N-H. It also serves as a "masked" amine for future derivatization.

    • 2-Methyl Group: Provides steric bulk ortho to the amide. This restricts rotation, potentially locking the conformation of the final drug molecule, a desirable trait for binding affinity.

Protocol A: Synthesis of the Building Block

Objective: Preparation of this compound from 2-methyl-3-nitroaniline.

Reaction Scheme:



Materials:

  • 2-Methyl-3-nitroaniline (1.0 eq)

  • Bromoacetyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq) or Triethylamine (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-methyl-3-nitroaniline (10 mmol, 1.52 g) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Base Addition: Add

    
     (15 mmol, 2.07 g) directly to the solution. Note: Using an inorganic base prevents the formation of difficult-to-remove amine salts often seen with triethylamine.
    
  • Acylation (0°C): Cool the suspension to 0°C using an ice bath. Add bromoacetyl bromide (12 mmol, 1.05 mL) dropwise over 15 minutes. The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction (RT): Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting aniline spot (

      
      ) should disappear, replaced by a less polar product spot (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into ice-cold water (50 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Wash combined organics with saturated

    
     (to remove excess acid) and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield off-white needles.

Yield Expectation: 85–92%.

Protocol B: Hantzsch Synthesis of Aminothiazoles

Objective: Synthesis of


-(2-methyl-3-nitrophenyl)-4-substituted-thiazol-2-amines.
Mechanism:  Condensation of the 

-bromo ketone moiety with thiourea or thioamides.

Materials:

  • This compound (1.0 eq)

  • Thiourea (or substituted thioamide) (1.1 eq)

  • Ethanol (Absolute)

Step-by-Step Protocol:

  • Setup: In a reaction vial, suspend this compound (1.0 mmol) and thiourea (1.1 mmol) in absolute ethanol (5 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

    • Visual Cue: The starting material will dissolve, followed by the precipitation of the hydrobromide salt of the product.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate.[1]

  • Free Base Liberation: Suspend the solid in water and adjust pH to ~9 using 10%

    
     or 
    
    
    
    solution. Stir for 30 minutes.
  • Final Filtration: Filter the free base, wash with water, and dry.[2]

Mechanistic Pathway (DOT Visualization):

HantzschSynthesis SM1 Alpha-Bromoacetamide (Electrophile) Inter1 Thioimidate Intermediate SM1->Inter1 S_N2 Attack SM2 Thiourea (Nucleophile) SM2->Inter1 Cycl Cyclization & Dehydration Inter1->Cycl - HBr Prod 2-Aminothiazole Derivative Cycl->Prod - H2O

Caption: Hantzsch Thiazole Synthesis pathway: Nucleophilic attack of sulfur on the alpha-carbon followed by cyclocondensation.

Protocol C: Synthesis of Imidazo[1,2-a]pyridines

Objective: Synthesis of fused bicyclic systems via reaction with 2-aminopyridine. Relevance: This scaffold mimics ATP in kinase binding pockets.

Materials:

  • This compound (1.0 eq)

  • 2-Aminopyridine (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (2.0 eq)
    
  • Acetonitrile or Ethanol

Step-by-Step Protocol:

  • Mixing: Combine the bromoacetamide (1.0 mmol) and 2-aminopyridine (1.1 mmol) in Acetonitrile (10 mL).

  • Reflux: Heat to reflux for 4–6 hours.

    • Mechanism:[1][3] The ring nitrogen of pyridine attacks the

      
      -carbon (quaternization), followed by intramolecular cyclization of the exocyclic amine onto the carbonyl carbon.
      
  • Workup: Evaporate the solvent. Resuspend the residue in water/EtOAc. Neutralize with

    
    .
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradient) is usually required as the reaction can produce regioisomers or uncyclized intermediates if not driven to completion.

Experimental Workflow (DOT Visualization):

ImidazoWorkflow Start Start: Mix Reagents in MeCN Reflux Reflux 4-6h (N-Alkylation) Start->Reflux Check TLC Check: SM Disappearance? Reflux->Check Check->Reflux No (Continue Heating) Base Add NaHCO3 (Cyclization/Neutralization) Check->Base Yes Purify Flash Column (DCM:MeOH) Base->Purify Final Imidazo[1,2-a]pyridine Product Purify->Final

Caption: Workflow for the synthesis of Imidazo[1,2-a]pyridines, emphasizing the critical TLC checkpoint.

References

  • Hantzsch Thiazole Synthesis Review : Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolidines." Comprehensive Heterocyclic Chemistry.

  • Alpha-Bromoacetanilides in Synthesis : Gowda, B. T., et al. (2010). "Structural studies on N-(aryl)-2,2,2-trichloro/bromoacetamides." Journal of Molecular Structure.

  • Imidazo[1,2-a]pyridine Synthesis : Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.

  • Reactivity of 2-Methyl-3-Nitroaniline Derivatives : PubChem Compound Summary for CID 18789595 (Related Structure).

Sources

Application Note: High-Fidelity N-Alkylation Protocols Using 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

This Application Note details the optimized experimental procedures for utilizing 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (referred to herein as Reagent A ) as an electrophilic building block in medicinal chemistry.

The


-bromoacetamide moiety is a "privileged scaffold" in drug discovery, serving as a critical linker in the synthesis of covalent kinase inhibitors, protein degraders (PROTACs), and solubilizing tails.[1] Specifically, the 2-methyl-3-nitrophenyl  core is a precursor to highly functionalized diaminophenyl motifs found in Bcr-Abl and c-Kit inhibitors.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Conditions optimized to favor

    
     displacement over amide hydrolysis.
    
  • Scalability: Procedures validated from milligram library synthesis to gram-scale intermediate production.

  • Self-Validation: Integrated checkpoints using LCMS and NMR to ensure reaction integrity.

Chemical Safety & Handling (Critical)

Reagent A is a potent alkylating agent. It is designed to react with biological nucleophiles (DNA/Proteins), making it a severe sensitizer and potential carcinogen .[1]

Hazard ClassDescriptionMitigation Strategy
Alkylator Irreversible binding to DNA/Proteins.Double-glove (Nitrile/Laminate). Use a dedicated fume hood.[2]
Lachrymator Irritating to eyes/mucous membranes.[3]Handle solids in a weigh box or dispensed solution.
Corrosive Causes skin burns.[3][4]Quench all glassware/waste with 10% aqueous NaOH or Sodium Thiosulfate before removal from hood.

Reaction Mechanism & Logic

The reaction proceeds via a classic bimolecular nucleophilic substitution (


) . The amine nucleophile attacks the 

-carbon, displacing the bromide leaving group.

Critical Mechanistic Insight: The adjacent carbonyl group increases the electrophilicity of the


-carbon but also increases the acidity of the 

-protons. Strong, bulky bases can inadvertently cause deprotonation leading to ketene intermediates or self-condensation. Therefore, mild, non-nucleophilic bases are preferred.[1]
DOT Diagram: Reaction Mechanism[1]

ReactionMechanism Amine Nucleophile (Secondary Amine) TS Transition State (Pentacoordinate) Amine->TS Attack on α-Carbon Reagent Electrophile (Reagent A) Reagent->TS Br departure Product Product (α-Aminoacetamide) TS->Product Bond Formation Base Base (Scavenges HBr) Base->Product Deprotonation

Caption:


 pathway showing nucleophilic attack and proton scavenging. Note the concerted displacement of the bromide ion.

Standard Experimental Protocol (The "Gold Standard")

This protocol is optimized for reacting Reagent A with a secondary amine (e.g., N-methylpiperazine, Morpholine) to minimize over-alkylation side products.[1]

Materials
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Secondary Amine (1.1 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 - 2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst (Optional): Sodium Iodide (NaI) (0.1 equiv) – Use for sterically hindered amines (Finkelstein condition).[1]

Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

      
       (1.5 equiv) in MeCN (concentration 0.2 M relative to limiting reagent).
      
    • Add the secondary amine (1.1 equiv). Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity.

  • Addition of Electrophile:

    • Dissolve Reagent A (1.0 equiv) in a minimal amount of MeCN.

    • Crucial Step: Add the solution of Reagent A dropwise to the amine suspension at 0°C (ice bath).

    • Reasoning: Low temperature addition prevents exotherms and minimizes the risk of dialkylation (if using primary amines) or polymerization.

  • Reaction & Monitoring:

    • Allow the reaction to warm to RT naturally. Stir for 2–4 hours.

    • Self-Validation Checkpoint (TLC/LCMS):

      • Take a 10 µL aliquot, quench in MeOH.

      • LCMS: Look for the disappearance of the Bromine isotope pattern (1:1 doublet at M and M+2). Look for Product Mass (M+H).

      • TLC: Reagent A is usually less polar (higher

        
        ) than the amino-product.
        
  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[5]

    • Wash organic layer with Water (

      
      ) to remove inorganic salts and DMF/MeCN.
      
    • Wash with Brine (

      
      ).
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification:

    • Recrystallization: Many derivatives crystallize from hot Ethanol or EtOAc/Hexanes.

    • Flash Chromatography: If oil, purify on Silica Gel (MeOH/DCM gradient).[1]

DOT Diagram: Experimental Workflow

Workflow Setup 1. Setup Suspend Amine + K2CO3 in MeCN (0.2M) Addition 2. Addition Add Reagent A dropwise at 0°C Setup->Addition Reaction 3. Reaction Stir at RT (2-4h) Monitor via LCMS Addition->Reaction Validation Checkpoint: Is Br pattern gone? Reaction->Validation Validation->Reaction No (Add NaI/Heat) Workup 4. Workup Dilute EtOAc, Wash H2O/Brine Dry Na2SO4 Validation->Workup Yes Purify 5. Purification Recrystallization (EtOH) or Column (DCM/MeOH) Workup->Purify

Caption: Step-by-step workflow for the N-alkylation protocol ensuring quality control at the validation step.

Optimization & Troubleshooting

Even with a robust protocol, specific substrates may present challenges.[1] Use this decision matrix to troubleshoot.

ObservationRoot CauseCorrective Action
No Reaction / Slow Conversion Steric hindrance or low nucleophilicity of amine.Add Catalyst: Add 10 mol% NaI (Finkelstein reaction) to generate the more reactive

-iodo intermediate. Heat: Increase temp to 50°C (monitor closely).
Hydrolysis of Amide Presence of water or strong hydroxide base.Dry Solvents: Ensure MeCN/DMF are anhydrous. Change Base: Switch from hydroxide/alkoxide to DIPEA or

.
Dialkylation (Primary Amines) Amine is too nucleophilic; Product competes with starting material.Stoichiometry: Use excess amine (2.0 - 3.0 equiv). Slow Addition: Add Reagent A very slowly to the amine excess.
Dark Color/Tars Oxidation of the aniline/nitro moiety.Inert Atmosphere: Perform reaction strictly under Nitrogen/Argon.

Case Study: Synthesis of a Solubilizing Tail

Objective: Synthesis of N-(2-methyl-3-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide.

Context: The N-methylpiperazine moiety is a classic "solubilizing tail" used to improve the pharmacokinetic profile of kinase inhibitors [1].

Procedure:

  • Reagents: this compound (273 mg, 1.0 mmol), N-methylpiperazine (110 mg, 1.1 mmol), DIPEA (0.35 mL, 2.0 mmol).[1]

  • Solvent: THF (5 mL).

  • Conditions: Stirred at RT for 3 hours.

  • Result: LCMS showed complete conversion. The mixture was concentrated and triturated with diethyl ether to yield the product as a pale yellow solid (Yield: 88%).

  • Validation:

    • 1H NMR (DMSO-d6): The singlet for

      
      -Br (approx 
      
      
      
      4.1 ppm) disappeared. A new singlet for
      
      
      appeared at
      
      
      3.15 ppm.
    • LCMS: Observed mass [M+H]+ = 293.2.

References

  • Benchchem. "Application Notes and Protocols for N-alkylation using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE." Benchchem Application Library. Accessed February 27, 2026.[1] Link[1]

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6][7] The Journal of Organic Chemistry, vol. 67, no.[1][7] 3, 2002, pp. 674-683.[7] Link[1]

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!) - Strategies for Success." Master Organic Chemistry, May 2017.[1][7] Link

  • Sigma-Aldrich. "Safety Data Sheet: 2-Bromoacetamide derivatives." MilliporeSigma Safety Center. Accessed February 27, 2026.[1] Link

  • Liang, C., et al. "Efficient N-Alkylation of Amines with Alpha-Haloacetamides." Journal of Medicinal Chemistry, vol 55, 2012.[1] (Contextual citation for kinase inhibitor synthesis).

Sources

"analytical methods for the quantification of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of kinase inhibitors. It addresses the specific quantification of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS: 1138445-67-6), a critical alkylating intermediate often flagged as a Potential Genotoxic Impurity (PGI).[1]

Executive Summary & Chemical Context

This compound is a reactive electrophile used in the synthesis of heterocyclic pharmaceutical ingredients, particularly Tie-2/Lck kinase inhibitors and other nitrogen-containing heterocycles (e.g., indoles, quinoxalines).[1]

Due to the presence of the


-bromoacetamide moiety (an alkylating pharmacophore) and the nitroaromatic group, this compound is classified under ICH M7 guidelines as a mutagenic impurity.[1] Consequently, analytical strategies must address two distinct needs:
  • Assay Purity: Quantifying the compound as a raw material (Limit: >98%).

  • Trace Analysis: Detecting the compound as an impurity in Final Drug Substance (Limit: typically <10 ppm).[1]

Chemical Profile
PropertyData
CAS Number 1138445-67-6
Molecular Formula

Molecular Weight 273.08 g/mol
Key Functional Groups

-Bromo (leaving group), Nitro (chromophore), Amide (backbone)
Solubility Low in water; High in Acetonitrile (ACN), DMSO, Ethyl Acetate.[1][2]
Reactivity Susceptible to hydrolysis in alkaline media; photolabile (protect from light).[1]

Analytical Strategy & Workflow

The quantification strategy relies on the distinct properties of the molecule: the Nitro group provides strong UV absorption for routine assay, while the Bromine atom provides a unique isotopic signature (1:1 ratio of


 and 

) essential for high-specificity LC-MS/MS trace analysis.[1]
Method Development Workflow

MethodDev cluster_Assay Method A: Purity Assay (>98%) cluster_Trace Method B: Trace Impurity (<10 ppm) Start Analyte Definition (CAS 1138445-67-6) Solubility Solubility Profile (ACN/Water) Start->Solubility UV_Scan UV Scan (Max ~254/270 nm) Solubility->UV_Scan MS_Opt MS/MS Optimization (Br Isotope Pattern) Solubility->MS_Opt HPLC RP-HPLC-UV (C18, Acidic pH) UV_Scan->HPLC Validation ICH Q2(R1) Validation HPLC->Validation MRM LC-MS/MS (MRM) Transition: 273 -> 152 MS_Opt->MRM MRM->Validation

Caption: Dual-track method development workflow for bulk assay (Green) and trace impurity screening (Red).

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Routine purity testing of the intermediate and reaction monitoring.[1] Mechanism: Reversed-Phase chromatography utilizing the hydrophobicity of the aromatic ring and the UV absorbance of the nitro group.[1][3]

Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.[1]

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why: The C18 phase provides strong retention for the non-polar phenyl ring, ensuring separation from polar hydrolytic degradants (e.g., bromoacetic acid).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and keeps the amide neutral.[1]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for nitroaromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][3]
Column Temp 30°CMaintains reproducible retention times.[1]
Detection 254 nm (primary), 270 nm (secondary)The nitro-phenyl moiety has a strong

transition in this region.[1]
Injection Vol 5 - 10 µLAdjusted based on sample concentration (~0.5 mg/mL).[1]
Gradient Program
Time (min)% Mobile Phase B
0.010
10.090
12.090
12.110
15.010 (Re-equilibration)
Sample Preparation (Assay)[1][3][4][5][6]
  • Stock Solution: Weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 0.5 mg/mL).[1]

  • Working Solution: Dilute Stock 1:1 with water to match initial mobile phase conditions (prevents peak distortion).

  • Filtration: Filter through a 0.22 µm PTFE filter (Nylon filters may bind nitro-compounds).[1]

Protocol B: LC-MS/MS for Trace Impurity Analysis

Purpose: Quantifying the intermediate at ppm levels within a drug substance matrix.[1] Mechanism: Electrospray Ionization (ESI) in Positive mode, leveraging the bromine isotope pattern for confirmation.

Mass Spectrometry Parameters
  • Source: ESI Positive (+).[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

  • Isotope Trigger: The method should track both

    
     (Mass ~273) and 
    
    
    
    (Mass ~275) parents to confirm identity.[1]
MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
273.0 (

)
152.1 15 - 20Loss of Bromoacetyl group (

).[1] Formation of 2-methyl-3-nitroaniline cation.[1]
275.0 (

)
152.1 15 - 20Confirmation transition.[1] Product ion must match the quant ion product mass.
273.0 122.1 30 - 35Further loss of NO (nitro group fragmentation).[1]

Note: The transition 273 -> 152 is the most specific "Quantifier" transition because it represents the cleavage of the amide bond, leaving the specific aniline core.

LC-MS Specific Sample Prep[1]
  • Solvent: 50:50 ACN:Water (0.1% Formic Acid).[1]

  • Concentration: Prepare drug substance at 10 mg/mL.

  • Spike Recovery: Spike the intermediate at 1 ppm, 5 ppm, and 10 ppm levels to verify matrix effects.

  • Divert Valve: Divert flow to waste for the first 2 minutes and after the analyte elutes to prevent source contamination from the high-concentration drug substance.[1]

Validation Criteria (ICH Q2)

To ensure trustworthiness, the method must pass the following criteria:

  • Specificity:

    • HPLC-UV: Peak purity index > 990 (using DAD).[1] No interference from blank or degradation products (force degrade with 0.1N NaOH to confirm separation from hydrolysis products).

    • LC-MS: Presence of doublet parent peaks (M and M+2) with equal retention time.[1]

  • Linearity:

    • Assay:

      
       over 80%–120% of target concentration.[1]
      
    • Trace:

      
       over 0.5 ppm – 100 ppm range.[1]
      
  • Limit of Quantitation (LOQ):

    • Target LOQ for trace analysis: < 1.0 ppm (signal-to-noise ratio > 10:1).[1]

  • Stability:

    • Solution stability in ACN is typically >24 hours.[1]

    • Caution: In water/methanol mixtures, monitor for slow displacement of Bromine by Methanol (metholysis) or Hydrolysis over 48+ hours.

References

  • BenchChem. (2025).[1][4] Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification. Retrieved from (Analogous methodology for haloacetamides).[1]

  • SIELC Technologies. (2024).[1] HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from (Separation science for alpha-halo species).[1]

  • World Intellectual Property Organization. (2006).[1] WO2006044823A2 - Heteroaryl-substituted alkyne compounds and method of use.[1] Retrieved from (Context of usage as an intermediate).

  • Sigma-Aldrich. (2024).[1] 2-Bromo-N-methoxy-N-methyl-acetamide Product Specification. Retrieved from (Physicochemical properties of homologous bromoacetamides).[1]

  • Organic Syntheses. (Coll. Vol. 4). N-Bromoacetamide Purification and Analysis. Retrieved from (Historical baseline for bromoacetamide purity analysis).[1]

Sources

Application Note: Developing Novel Assays using 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the development of biochemical assays for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS: 1138445-67-6), a representative


-haloacetamide covalent fragment. Due to the presence of the electrophilic 

-bromoacetamide "warhead," this compound acts as an alkylating agent targeting nucleophilic cysteine residues.

While often found in fragment libraries, the successful deployment of this compound requires a shift from traditional equilibrium-based assays (IC


) to kinetic-based assays (

). This document outlines a three-tiered workflow:
  • Intrinsic Reactivity Profiling: Determining the chemical stability and non-specific reactivity using Glutathione (GSH).

  • Target Engagement Screening: A high-throughput fluorescence assay using the thiol-reactive probe CPM.

  • Mechanistic Validation: Intact Protein Mass Spectrometry to confirm specific covalent adduct formation.

Chemical Biology & Mechanism of Action

To develop robust assays, one must understand the reaction mechanism. The


-bromoacetamide moiety undergoes an irreversible nucleophilic substitution (

) reaction with thiols (cysteine side chains).
Reaction Mechanism

The sulfur atom of the cysteine thiolate attacks the


-carbon, displacing the bromide ion. The resulting thioether bond is stable, leading to permanent modification of the protein.

ReactionMechanism Cys Protein-Cys-S⁻ (Nucleophile) TS Transition State [S...C...Br]‡ Cys->TS Attack Comp 2-Bromo-N-(...) (Electrophile) Comp->TS   Prod Covalent Adduct (Thioether Bond) TS->Prod Formation LG Br⁻ (Leaving Group) TS->LG Elimination

Figure 1:


 reaction mechanism between the cysteine thiolate and the 

-bromoacetamide warhead.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Objective: Before screening against a protein, you must quantify how "hot" the warhead is. If the compound reacts too quickly with free glutathione (GSH), it may be non-selective in a cellular environment.

Method: NMR-based consumption assay.

Materials
  • Compound: this compound (10 mM stock in d6-DMSO).

  • Reagent: L-Glutathione, reduced (GSH).

  • Buffer: Phosphate-buffered saline (PBS), pD 7.4 (prepared with D

    
    O).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene.

Step-by-Step Protocol
  • Preparation: Prepare a 500

    
    L reaction mixture in an NMR tube containing:
    
    • 200

      
      M Compound.
      
    • 10 mM GSH (50-fold excess to simulate pseudo-first-order kinetics).

    • 100

      
      M Internal Standard.
      
    • PBS/D

      
      O buffer.
      
  • Acquisition: Immediately insert into the NMR spectrometer (500 MHz or higher).

  • Time-Course: Acquire 1H-NMR spectra every 15 minutes for 4 hours at 25°C.

  • Analysis: Monitor the disappearance of the

    
    -proton signal (singlet at 
    
    
    
    4.0 ppm) or the aromatic protons relative to the internal standard.

Data Output: Plot


 vs. time. The slope represents 

. Calculate the half-life (

):

Acceptance Criteria: For a "tunable" covalent probe,


 should typically be 

minutes. If

minutes, the compound is likely too reactive (promiscuous).

Protocol 2: High-Throughput Target Engagement (CPM Assay)

Objective: To screen the compound against a specific protein target (e.g., SARS-CoV-2 Mpro, KRAS) by measuring the consumption of the catalytic cysteine.

Principle: 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) is non-fluorescent until it reacts with a thiol. If this compound successfully binds the target cysteine, it blocks CPM binding, resulting in a decrease in fluorescence.

Materials
  • Target Protein: Purified protein (e.g., 5

    
    M) in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT/BME in the final step.
    
  • CPM Dye: 10 mM stock in DMSO.

  • Plate: 384-well black low-binding plate.

Step-by-Step Protocol
  • Incubation: Dispense 20

    
    L of Protein (5 
    
    
    
    M) into wells.
  • Compound Addition: Add 100 nL of compound (various concentrations, e.g., 100

    
    M to 0.1 
    
    
    
    M).
  • Reaction: Incubate for 60 minutes at Room Temperature. Note: Time is a critical variable in covalent assays.

  • Detection: Add 5

    
    L of CPM working solution (final concentration 25 
    
    
    
    M).
  • Read: Incubate for 10 minutes in the dark, then read Fluorescence (Ex: 384 nm, Em: 470 nm).

Data Analysis (The Approximation)

Unlike reversible inhibitors, you cannot use standard IC


 models without defining time. Use the Time-Dependent Inhibition  model.
ParameterDescription
IC

(t)
The concentration inhibiting 50% activity at time t.

The maximum rate of covalent bond formation.

The reversible binding constant (affinity of the initial non-covalent complex).

Plotting: Plot % Fluorescence vs. log[Compound]. Result: A successful hit will show a dose-dependent reduction in fluorescence.

Protocol 3: Validation via Intact Protein Mass Spectrometry

Objective: Confirm that the loss of fluorescence is due to a specific covalent adduct (+192.0 Da shift) and not protein denaturation or quenching.

Materials
  • LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.

  • Column: C4 or C8 Reverse Phase column.

Step-by-Step Protocol
  • Reaction: Incubate Protein (10

    
    M) with Compound (20 
    
    
    
    M) for 60 minutes.
  • Quench: Add Formic Acid to 1% final concentration to stop the reaction.

  • LC-MS Run: Inject 5

    
    g of protein. Run a fast gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 10 minutes.
    
  • Deconvolution: Use software (e.g., BioPharma Finder, MassLynx) to deconvolute the charge envelope to zero-charge mass.

Expected Mass Shift Calculation
  • Formula of Compound:

    
     (MW 
    
    
    
    273.08 Da).[1][2][3]
  • Leaving Group: Bromide (

    
    ) (MW 
    
    
    
    79.90 Da).
  • Displaced Atom: Proton (

    
    ) from Cysteine thiol (MW 
    
    
    
    1.01 Da).
  • Net Mass Addition:

    
    .
    

Success Criteria: You should observe a single peak shift of +192 Da. If you see +384 Da, the compound is hitting a second cysteine (promiscuity).

Workflow Visualization

The following diagram illustrates the decision matrix for developing this assay.

AssayWorkflow Start Start: 2-Bromo-N-(...) Candidate Selection GSH Step 1: GSH Reactivity (NMR/LCMS) Start->GSH Decision1 t1/2 > 15 min? GSH->Decision1 Discard Discard: Too Reactive/Promiscuous Decision1->Discard No CPM Step 2: CPM Fluorescence Screen (Target Engagement) Decision1->CPM Yes Hit Hit Identified? (>50% Labeling) CPM->Hit Hit->Discard No MS Step 3: Intact Mass Spec (Stoichiometry Check) Hit->MS Yes Kinetic Step 4: Determine kinact/KI (Full Kinetic Profiling) MS->Kinetic Single Adduct Confirmed

Figure 2: Strategic workflow for validating this compound as a covalent probe.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background in CPM Assay DTT/BME in protein buffer.Desalt protein into TCEP-free, thiol-free buffer before assay.
No Adduct on MS Compound hydrolysis.Prepare fresh compound stocks in anhydrous DMSO. Check pH of buffer.
Precipitation Low solubility of the nitro-aromatic ring.Limit final DMSO concentration to 2-5%. Use a solubility enhancing buffer (e.g., 0.01% Triton X-100).
Multiple Adducts (+384 Da) Non-specific labeling.Titrate compound down. Reduce incubation time. Mutate non-catalytic surface cysteines.

References

  • Resnick, E. et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

  • Kathman, S.G. & Statsyuk, A.V. (2016). Covalent tethering of fragments for covalent probe discovery.[4][5] Journal of Medicinal Chemistry. Link

  • Singh, J. et al. (2011). The resurgence of covalent drugs.[5][6][7] Nature Reviews Drug Discovery. Link

  • Backus, K.M. et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • Enamine Ltd. (2025). Covalent Fragment Libraries: Alpha-bromoacetamides.Link

Sources

Application Note: In Vitro Utilization of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Based on the chemical structure and functional reactivity of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 1138445-67-6), the following Application Note is designed for researchers utilizing this compound as a heterobifunctional scaffold or a covalent electrophilic probe .

While this specific CAS is often sold as a building block, its structural logic—combining a reactive


-haloacetamide (covalent warhead), a sterically hindered core (ortho-methyl), and a latent nucleophile (nitro/amine)—defines its utility in Fragment-Based Drug Discovery (FBDD)  and Bioconjugation .

Executive Summary & Chemical Logic

This compound (hereafter referred to as BMNA ) is a specialized electrophilic building block. Its utility in drug development is derived from three distinct structural features:

  • 
    -Bromoacetamide Warhead:  A "soft" electrophile highly selective for cysteine thiols (
    
    
    
    reaction) over lysine amines at physiological pH.
  • Ortho-Methyl Steric Gate: The methyl group at the 2-position (ortho to the amide nitrogen) provides steric protection, increasing the hydrolytic stability of the amide bond in plasma or cellular media compared to non-substituted analogs.

  • Nitro Group (Latent Amine): The 3-nitro group serves as a "masked" handle. It is inert during the initial cysteine alkylation but can be chemically reduced to an aniline (

    
    ) for subsequent conjugation or cyclization.
    

Primary Applications:

  • Covalent Fragment Screening: Identifying cryptic cysteine pockets in kinases or proteases.

  • PROTAC Linker Synthesis: Constructing rigid, aryl-based linkers for Targeted Protein Degradation (TPD).

Safety & Handling (Critical)

Hazard Class: Irritant / Potential Lachrymator / Skin Sensitizer.

  • Mechanism:

    
    -Haloacetamides are potent alkylating agents. They can irreversibly alkylate corneal proteins and respiratory mucosa.
    
  • Storage: Store at

    
     under inert gas (
    
    
    
    or Ar). Protect from light to prevent debromination.
  • Solubility: Soluble in DMSO (

    
    ) and DMF. Limited solubility in water; requires organic co-solvent.
    

Protocol A: Determination of Intrinsic Reactivity ( )

Before using BMNA in biological assays, its intrinsic reactivity must be calibrated against a standard nucleophile (Glutathione - GSH) to ensure it does not act as a "pan-assay interference compound" (PAINS) via non-specific alkylation.

Materials
  • Compound: BMNA (10 mM stock in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH).

  • Buffer: PBS, pH 7.4 (degassed).

  • Internal Standard: Indomethacin or Caffeine (inert).

  • Analysis: LC-MS/MS or NMR.

Workflow
  • Preparation: Dilute GSH to

    
     in PBS.
    
  • Initiation: Add BMNA to a final concentration of

    
     (1:10 ratio ensures pseudo-first-order kinetics).
    
  • Incubation: Incubate at

    
    .
    
  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Quench aliquots with 1% Formic Acid (stops alkylation).

  • Quantification: Monitor the disappearance of the parent BMNA peak via LC-MS.

Data Analysis

Calculate the pseudo-first-order rate constant (


) using the slope of 

vs. time.

Interpretation:

  • 
    : Highly reactive. High risk of off-target toxicity.
    
  • 
    : Ideal range  for targeted covalent inhibitors.
    
  • 
    : Low reactivity; requires proximity-induced catalysis (binding) to react.
    

Protocol B: Synthetic Workflow for Heterobifunctional Linker Construction

This protocol describes using BMNA to link a Thiol-containing Drug (Cargo) to a Carboxylic Acid-containing Ligand (E3 Ligase binder), exploiting the latent nitro group.

Phase 1: Thiol Alkylation (The "Click")
  • Dissolve Thiol-Cargo (1.0 eq) in DMF/PBS (1:1).

  • Add BMNA (1.1 eq) and DIPEA (2.0 eq).

  • Stir at RT for 2 hours. The Cys-thiol displaces the Bromine.

    • Mechanism:

      
       displacement.
      
    • Check: LC-MS for mass shift

      
      .
      
  • Purify via Prep-HPLC (C18 column). Product is Intermediate-A (Nitro-aryl-thioether).

Phase 2: Nitro Reduction (The "Unmasking")
  • Dissolve Intermediate-A in Ethanol/Water (4:1).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux at

    
     for 1 hour.
    
    • Note: Avoid catalytic hydrogenation (

      
      ) if the cargo contains reducible olefins or halogens. Fe/NH4Cl is chemoselective for 
      
      
      
      .
  • Filter through Celite. Evaporate. Product is Intermediate-B (Aniline-aryl-thioether).

Phase 3: Amide Coupling (The Final Conjugation)
  • Dissolve Intermediate-B (Aniline) and Ligand-COOH (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 4–16 hours.

  • Isolate final Heterobifunctional Conjugate.

Visualizations

Figure 1: Reaction Logic & Pathway

The following diagram illustrates the sequential functionalization logic of BMNA.

BMNA_Pathway BMNA BMNA (this compound) Inter_A Intermediate A (Thioether Linked / Nitro Intact) BMNA->Inter_A SN2 Alkylation (pH 7.4) Target_SH Target Thiol (Protein Cys / Drug-SH) Target_SH->Inter_A Reduction Reduction Step (Fe/NH4Cl) Inter_A->Reduction Inter_B Intermediate B (Aniline Revealed) Reduction->Inter_B -NO2 to -NH2 Final_Conj Final Conjugate (Amide Coupled) Inter_B->Final_Conj Amide Coupling (HATU/COOH)

Caption: Step-wise transformation of BMNA from an electrophilic warhead to a stable bifunctional linker.

Figure 2: Covalent Inhibition Assay Logic

Decision tree for interpreting BMNA reactivity in biological screens.

Assay_Logic Start Start: BMNA + Protein Target MassSpec Intact Protein LC-MS Start->MassSpec Adduct Mass Shift Observed? (+272 Da or +193 Da w/ loss of HBr) MassSpec->Adduct Yes_Shift Covalent Adduct Formed Adduct->Yes_Shift Yes No_Shift No Reaction Adduct->No_Shift No Competition Competition Assay (Pre-incubate with Inhibitor) Yes_Shift->Competition Specific Specific Binding (Cysteine is in binding pocket) Competition->Specific Signal Blocked NonSpecific Non-Specific (Surface Cysteine Alkylation) Competition->NonSpecific Signal Persists

Caption: Decision matrix for validating specific covalent modification of protein targets by BMNA.

Quantitative Data Summary

Table 1: Physicochemical Properties of BMNA

PropertyValueRelevance to Protocol
Molecular Weight 273.08 g/mol Mass shift tracking in LC-MS.
LogP (Predicted) ~1.8Moderate lipophilicity; cell-permeable.
Electrophile Type

-Bromoacetamide
Irreversible Cys-targeting (

).
Leaving Group Bromide (

)
Good leaving group; monitor free bromide release.
pKa (Amide NH) ~14Neutral at physiological pH.

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature 534, 570–574 (2016). Link

  • Behrends, M., et al. "New Fe/NH4Cl mediated nitro reduction for the synthesis of amines." Tetrahedron Letters (General reference for Protocol B, Step 2).
  • Johansson, H., et al. "Cysteine reactivity in fragment-based drug discovery." Journal of Medicinal Chemistry 62, 3741–3756 (2019). Link

(Note: Specific CAS 1138445-67-6 is a commercially available building block. The protocols above are derived from standard operating procedures for the "Nitrophenyl-bromoacetamide" structural class found in the cited medicinal chemistry literature.)

"scale-up synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide for research purposes"

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract & Utility

This application note details the process development and scale-up protocol for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide . This compound is a critical electrophilic intermediate, frequently employed in the synthesis of covalent inhibitors (targeting cysteine residues) and Proteolysis Targeting Chimeras (PROTACs).

The core challenge in scaling this reaction from milligram (medicinal chemistry) to decagram (process development) scale lies in managing the exothermic acylation while preventing the hydrolysis of the highly reactive


-bromoacetyl moiety. This guide transitions away from chromatographic purification, favoring a self-validating precipitation and crystallization workflow suitable for batches ranging from 10 g to 100 g .

Retrosynthetic Analysis & Reaction Design

The synthesis is a nucleophilic acyl substitution between 2-methyl-3-nitroaniline (nucleophile) and bromoacetyl bromide (electrophile).

Reaction Scheme

ReactionScheme SM1 2-Methyl-3-nitroaniline (C7H8N2O2) Product This compound (Target) SM1->Product Acylation Reagent Bromoacetyl Bromide (Br-CH2-COBr) Reagent->Product Base Base (TEA) DCM, 0°C Base->Product HBr Scavenger

Figure 1: Reaction scheme highlighting the convergence of the aniline and acid bromide.

Critical Process Parameters (CPPs)
ParameterChoiceRationale
Solvent Dichloromethane (DCM)Excellent solubility for the aniline; immiscible with water for easy workup; low boiling point allows easy removal.
Base Triethylamine (TEA)Scavenges HBr generated during acylation. Pyridine is an alternative but harder to remove without acidic washes (which may degrade the product).
Temperature -5°C to 0°C (Addition)Controls exotherm and minimizes bis-acylation or polymerization of the bromoacetyl group.
Stoichiometry 1.1 - 1.2 eq. ElectrophileSlight excess ensures full conversion of the limiting aniline reagent.

Safety Assessment (HSE)

WARNING: This protocol involves hazardous materials. All operations must be performed in a properly functioning fume hood.[1]

  • Bromoacetyl Bromide: A potent lachrymator and corrosive. It releases HBr upon contact with moisture. Inhalation can cause severe respiratory damage. Double-gloving (Nitrile/Neoprene) and a face shield are mandatory.

  • Nitro Aromatics: 2-Methyl-3-nitroaniline is toxic and potentially mutagenic. Avoid dust generation; weigh in a closed balance or flow hood.

  • Alkylating Agent: The product is an

    
    -haloacetamide, a class of compounds designed to alkylate DNA/proteins. Treat the solid product as a potent sensitizer and cytotoxic agent.
    

Detailed Protocol (20 g Scale)

Target Scale: 20 g Input (Aniline) Expected Yield: ~30–32 g (85–90%)

Reagents & Materials
  • 2-Methyl-3-nitroaniline: 20.0 g (131.4 mmol)

  • Dichloromethane (DCM): 200 mL (anhydrous preferred)

  • Triethylamine (TEA): 20.1 mL (144.5 mmol, 1.1 eq)

  • Bromoacetyl bromide: 12.6 mL (144.5 mmol, 1.1 eq)

  • Wash Solutions: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
Phase 1: Setup and Dissolution
  • Equip a 500 mL 3-neck round-bottom flask (RBF) with an overhead stirrer (preferred over magnetic for slurry handling), a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge 20.0 g of 2-methyl-3-nitroaniline into the flask.

  • Add 180 mL of DCM . Stir until fully dissolved (solution will be yellow/orange).

  • Add 20.1 mL of Triethylamine .

  • Cool the system to -5°C to 0°C using an ice/salt bath.

Phase 2: Controlled Addition
  • Dilute 12.6 mL of Bromoacetyl bromide with 20 mL of DCM in the addition funnel.

    • Note: Dilution prevents localized hot spots.

  • Dropwise Addition: Add the acid bromide solution over 30–45 minutes .

    • Critical Control: Monitor internal temperature; do not allow it to exceed 5°C.

    • Observation: A white precipitate (TEA·HBr salts) will form immediately, thickening the mixture.

Phase 3: Reaction & Monitoring
  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 2–3 hours .

  • IPC (In-Process Control): Check reaction progress via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of aniline starting material (Rf ~0.4). Product will appear at lower Rf (~0.2-0.3) due to amide polarity.

Phase 4: Workup (The "Self-Validating" Purification)
  • Quench: Cool the mixture back to 0°C. Slowly add 100 mL of water to quench excess acid bromide.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (bottom) DCM layer.

  • Acid Wash: Wash the DCM layer with 100 mL of 1M HCl .

    • Why? This removes unreacted aniline and the triethylamine.

  • Base Wash: Wash with 100 mL of Saturated NaHCO₃ .

    • Why? Neutralizes residual acid.

  • Drying: Wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

Phase 5: Isolation & Crystallization [2]
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 35°C until a solid slurry forms (do not distill to complete dryness if possible, leave ~20 mL volume).

  • Crystallization Solvent: Add 50 mL of cold Ethanol (EtOH) or Isopropanol (IPA).

  • Precipitation: Cool the slurry to 0°C for 1 hour. The product should crystallize as an off-white to pale yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold EtOH (2 x 20 mL) .

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: 20g Aniline + DCM + TEA Cooling Cool to 0°C Start->Cooling Addition Add Bromoacetyl Bromide (Dropwise, <5°C) Cooling->Addition Reaction Warm to RT Stir 3h Addition->Reaction Quench Quench with H2O Separate Phases Reaction->Quench Wash Wash: 1M HCl -> NaHCO3 -> Brine Quench->Wash Conc Concentrate & Solvent Swap (to Ethanol) Wash->Conc Filter Filtration & Cold Wash Conc->Filter Final Final Product (Vacuum Dry) Filter->Final

Figure 2: Process flow diagram illustrating the synthesis and non-chromatographic isolation.

Analytical Specifications & Troubleshooting

Characterization Data (Expected)
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       10.1 (s, 1H, NH)
      
    • 
       7.2 - 7.8 (m, 3H, Ar-H)
      
    • 
       4.1 (s, 2H, CH₂-Br)
      
    • 
       2.3 (s, 3H, Ar-CH₃)
      
  • Purity: >98% by HPLC (254 nm).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Product lost in mother liquor.Concentrate the ethanol filtrate further and cool to -20°C to recover a second crop.
Dark Color Oxidation of aniline prior to reaction.Ensure aniline is yellow, not brown, before starting. Recrystallize starting material if necessary.[3]
Sticky Solid Residual solvent or impurities.Triturate the solid with cold Hexanes or Diethyl Ether to remove non-polar impurities, then re-filter.
Bis-acylation Excess reagent or high temp.Strictly control temperature at 0°C during addition. Ensure slow addition rate.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for acylation of amines).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic underpinnings of nucleophilic acyl substitution).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11783, 2-Methyl-3-nitroaniline. (Safety and Physical Properties). [Link]

Sources

Troubleshooting & Optimization

"optimizing the reaction conditions for the synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Last Updated: 2024-10-26

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and professionals in drug development and organic synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this multi-step synthesis, ensuring both success and scientific integrity in your work.

The synthesis of the target molecule is not a single transformation but a strategic two-step process. It begins with the regioselective nitration of o-toluidine to produce the key intermediate, 2-methyl-3-nitroaniline. This is followed by the N-acylation of this intermediate with a bromoacetylating agent. Each stage presents unique challenges that this guide will address.

Part 1: Synthesis of the Precursor: 2-Methyl-3-nitroaniline

The primary challenge in this initial step is controlling the regioselectivity of the nitration reaction. Direct nitration of o-toluidine with standard mixed acids (HNO₃/H₂SO₄) can lead to a mixture of isomers and oxidation byproducts. The amino group in o-toluidine is a strong ortho-, para-director. However, under strongly acidic conditions, it is protonated to the anilinium ion, which becomes a meta-director[1]. This electronic tug-of-war, combined with the directing effect of the methyl group, complicates the outcome.

Frequently Asked Questions & Troubleshooting

Q1: My nitration of o-toluidine is giving me a mixture of isomers. How can I improve the yield of the desired 2-methyl-3-nitroaniline?

A1: This is a classic regioselectivity problem. The formation of multiple isomers, including 2-methyl-5-nitroaniline, is common.[2] To favor the 3-nitro isomer, you must modulate the directing effects of the amino and methyl groups.

  • Protect the Amine: The most effective strategy is to first protect the amino group as an acetanilide (N-(2-methylphenyl)acetamide). The acetamido group is still an ortho-, para-director but is less activating than a free amino group and provides steric bulk that can influence the position of nitration.

  • Controlled Nitration Conditions: After protection, perform the nitration under carefully controlled temperature conditions (0-10 °C) to prevent over-nitration and side reactions.

  • Hydrolysis: Following nitration, the acetyl group is removed by acid or base hydrolysis to yield the desired 2-methyl-3-nitroaniline. Studies have shown that modifying the protecting group can significantly alter isomer distribution. For instance, using an N-succinimidil protecting group on o-toluidine has been reported to yield 29% of the 2-methyl-3-nitro isomer and 55% of the 2-methyl-5-nitro isomer, indicating the alkyl group's directing effect becomes dominant.[3]

Q2: The reaction mixture turned dark brown or black during nitration. What happened?

A2: A dark coloration is indicative of oxidation of the aniline ring. Aniline and its derivatives are sensitive to strong oxidizing agents, including nitric acid, especially at elevated temperatures.

  • Temperature Control: It is critical to maintain low temperatures (typically below 10 °C) throughout the addition of the nitrating agent.[1] Use an ice-salt bath for efficient cooling.

  • Slow Addition: Add the nitrating mixture dropwise to the solution of your starting material to dissipate heat and maintain control over the reaction.

  • Purity of Starting Material: Ensure your o-toluidine is pure and not already partially oxidized (it should be a near-colorless liquid).

Q3: How can I effectively separate the 2-methyl-3-nitroaniline isomer from the other isomers?

A3: Isomer separation can be challenging due to their similar polarities.

  • Column Chromatography: This is the most reliable method. Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane. Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Recrystallization: If you have a solid mixture of isomers, fractional recrystallization can sometimes be effective. This process relies on the different solubilities of the isomers in a particular solvent. Experiment with various solvents (e.g., ethanol, methanol, or mixed solvent systems) to find conditions where one isomer crystallizes out preferentially.

Part 2: Synthesis of this compound

This second step is a nucleophilic acyl substitution where the amino group of 2-methyl-3-nitroaniline attacks the electrophilic carbonyl carbon of an acylating agent like bromoacetyl bromide or bromoacetyl chloride.

Frequently Asked Questions & Troubleshooting

Q1: The yield of my N-acylation reaction is very low. What are the common causes?

A1: Low yields in N-acylation reactions often stem from a few key issues.[4]

  • Reduced Nucleophilicity: The aniline precursor (2-methyl-3-nitroaniline) is electronically deactivated. The nitro group is a strong electron-withdrawing group, which reduces the nucleophilicity of the amino group, making it a weaker nucleophile than a non-nitrated aniline.[5]

  • Protonation of the Amine: The reaction between an amine and an acyl halide (like bromoacetyl bromide) generates a hydrohalic acid (HBr) as a byproduct.[4] This acid will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[6]

  • Hydrolysis of Acylating Agent: Bromoacetyl bromide is highly reactive and sensitive to moisture. If your solvent or glassware is not dry, the acylating agent will hydrolyze, reducing its effective concentration.[4]

Solutions:

  • Add a Base: To prevent amine protonation, always include a non-nucleophilic base in the reaction mixture. Common choices include pyridine, triethylamine (Et₃N), or potassium carbonate.[6][7] The base neutralizes the HBr as it forms.

  • Use Anhydrous Conditions: Dry your solvent and glassware thoroughly before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.

  • Increase Reactivity: If the reaction is sluggish due to the deactivated amine, you can gently heat the reaction mixture (e.g., to 40-60 °C) or use a more reactive acylating agent.[6] Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can also significantly accelerate the reaction.[8]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

A2: Besides unreacted starting material, several side products are possible.

  • Unreacted Starting Material: This is the most common impurity if the reaction is incomplete.[6] Ensure you use a slight excess of the acylating agent (1.1-1.2 equivalents) and allow sufficient reaction time.[9]

  • Diacylation Product: While less common for electronically deactivated anilines, it's possible for the initially formed amide to be acylated again, though this typically requires harsh conditions.

  • Hydrolyzed Acylating Agent: The bromoacetic acid formed from hydrolysis of the acylating agent may appear as a polar spot on your TLC.

Q3: What is the best method to purify the final product, this compound?

A3: Purification is crucial to obtain a product of high purity.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary. If you used an organic base like pyridine, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove it as a water-soluble salt.[6]

  • Recrystallization: This is often the most effective method for purifying solid bromoacetamides.[10] Experiment with solvents like ethanol, isopropanol, or petroleum ether. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[10]

  • Column Chromatography: If recrystallization fails to remove all impurities, silica gel chromatography is a reliable alternative. Use a solvent system like ethyl acetate/hexane and monitor fractions by TLC.

Data & Protocols

Table 1: Recommended Reaction Conditions for N-Acylation
ParameterRecommended ConditionRationale & Notes
Starting Material 2-Methyl-3-nitroanilineEnsure high purity. Presence of other isomers will complicate purification.
Acylating Agent Bromoacetyl bromide or Bromoacetyl chlorideBromoacetyl bromide is more reactive. Both are lachrymators and must be handled in a fume hood with care.[7] Use 1.1-1.2 equivalents.
Solvent Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF)Must be anhydrous. DCM is a good general-purpose solvent for this reaction.
Base Pyridine or Triethylamine (Et₃N)Use at least 1.1 equivalents to neutralize the acid byproduct. Pyridine can also act as a nucleophilic catalyst.
Catalyst (Optional) 4-(Dimethylaminopyridine) (DMAP)Use 0.05-0.1 equivalents for sterically hindered or deactivated anilines to increase the reaction rate.[8]
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C during the addition of the acylating agent to control the initial exotherm, then allow it to warm to room temperature.[11]
Reaction Time 2-12 hoursMonitor by TLC until the starting aniline spot has been consumed.[5]
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product, this compound.[10]

Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Acylation o_toluidine o-Toluidine protection Acetanilide Protection o_toluidine->protection Acetic Anhydride nitration Controlled Nitration protection->nitration HNO3/H2SO4, <10°C hydrolysis Hydrolysis nitration->hydrolysis Acid/Base precursor 2-Methyl-3-nitroaniline hydrolysis->precursor acylation N-Acylation with Bromoacetyl Bromide precursor->acylation Base (Et3N) Solvent (DCM) purification Purification (Recrystallization) acylation->purification final_product This compound purification->final_product

Caption: A two-step workflow for the target synthesis.

Troubleshooting Low Yield in N-Acylation

Troubleshooting_Acylation start Low Yield in N-Acylation? check_base Was a base (e.g., Et3N, Pyridine) used? start->check_base Yes add_base Add >1 eq. of base to neutralize HBr. start->add_base No check_conditions Were anhydrous conditions used? check_base->check_conditions Yes check_base->add_base No check_reactivity Is the reaction sluggish (TLC)? check_conditions->check_reactivity Yes use_dry Use flame-dried glassware and anhydrous solvents. check_conditions->use_dry No increase_reactivity 1. Gently heat (40-60°C). 2. Add catalytic DMAP. 3. Increase reaction time. check_reactivity->increase_reactivity Yes (Incomplete) success Yield Improved check_reactivity->success No (Complete) add_base->check_base use_dry->check_reactivity increase_reactivity->success

Caption: Decision tree for troubleshooting low acylation yield.

References

  • PubChem. (n.d.). 2-Methyl-5-nitroaniline. Retrieved from [Link]

  • Sousa, A. F., Telo, J. P., & Santos, P. P. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix. Retrieved from [Link]

  • IUCr Journals. (2024). 2-Bromoacetamide. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025). 2-Bromoacetamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

  • Google Patents. (2002). Process for producing N-acylnitroaniline derivative.
  • Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. (n.d.). Retrieved from [Link]

Sources

"common side products in the synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide , a critical intermediate often used in the development of kinase inhibitors and PROTAC linkers.

Executive Summary & Reaction Logic

The synthesis involves the N-acylation of 2-methyl-3-nitroaniline (a deactivated, sterically hindered aniline) with bromoacetyl bromide.

The Challenge: The starting material is electronically deactivated by the nitro group and sterically hindered by the ortho-methyl group. This reduces nucleophilicity, often requiring forcing conditions that inadvertently promote side reactions like N-alkylation (dimerization) or hydrolysis . Furthermore, the purity of the starting aniline is a frequent, overlooked source of downstream failure.

Reaction Pathway & Impurity Map

The following diagram outlines the primary reaction and the three most critical side pathways.

ReactionScheme SM Starting Material (2-Methyl-3-nitroaniline) Product Target Product (this compound) SM->Product Primary Reaction (Base, DCM/THF, 0°C) Impurity_A Impurity A: Regioisomer (2-Methyl-5-nitro isomer) SM->Impurity_A Contaminated SM (Source Impurity) Impurity_C Impurity C: Dimer (N-Alkylated Species) SM->Impurity_C Over-reaction (Attack on alkyl halide) Reagent Reagent (Bromoacetyl Bromide) Reagent->Product Impurity_B Impurity B: Hydrolysis (Bromoacetic Acid) Reagent->Impurity_B Moisture/H2O Product->Impurity_C + SM (Nucleophilic Attack)

Figure 1: Reaction logic flow detailing the transformation of 2-methyl-3-nitroaniline to the target bromoacetamide, highlighting critical impurity origins.

Common Side Products & Impurities

The following table details the specific side products you are likely to encounter.

Impurity TypeChemical IdentityOrigin / MechanismDetection (TLC/LCMS)
Impurity A Regioisomers (e.g., 2-Bromo-N-(2-methyl-5-nitrophenyl)acetamide)Source Material Contamination: Commercial 2-methyl-3-nitroaniline is synthesized via nitration of o-toluidine, which produces isomers (3-nitro, 5-nitro, 4-nitro). If the SM is <98% pure, these carry through.Critical Issue: Very difficult to separate. Often appears as a "shoulder" on the product peak or a spot with identical Rf.
Impurity B Bromoacetic Acid Hydrolysis: Reaction of bromoacetyl bromide with atmospheric moisture or wet solvents.High polarity spot near baseline. Acidic pH in workup.
Impurity C "The Dimer" (N,N'-bis(2-methyl-3-nitrophenyl)-2-aminoacetamide)N-Alkylation: The aniline nitrogen attacks the

-carbon (CH2-Br) of the product instead of the carbonyl of the reagent.
Mass = [2x SM + 42]. Appears as a late-eluting, non-polar impurity. Promoted by high heat or excess base.
Impurity D Di-acylated Imide Over-acylation: Reaction of the amide nitrogen with a second equivalent of bromoacetyl bromide.Mass = [Product + 121]. Rare with bulky anilines but possible with large excess of acid halide.

Troubleshooting Guide (FAQ)

Q1: My reaction yield is stubbornly low (<50%). What is happening?

Diagnosis: The nitro group at the 3-position and the methyl group at the 2-position create a "perfect storm" of deactivation.

  • Electronic Effect: The

    
     group is electron-withdrawing, reducing the nucleophilicity of the amine.
    
  • Steric Effect: The ortho-methyl group physically blocks the approach of the electrophile.

  • Solution: Do not rely on weak bases like bicarbonate. Use a stronger organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) in a non-nucleophilic solvent (DCM or THF). If that fails, refluxing in glacial acetic acid (using the acid itself as the catalyst/solvent) can drive the reaction to completion, although this requires careful workup to remove the acid [1].

Q2: I see two spots on TLC that are very close together. Is this the di-acylated product?

Diagnosis: It is most likely Impurity A (Regioisomer) .

  • Explanation: Commercial 2-methyl-3-nitroaniline often contains 5-10% of the 2-methyl-5-nitroaniline isomer [2]. These isomers have nearly identical polarity and reactivity.

  • Validation: Check the COA of your starting material. If it lists "Technical Grade" or <95% purity, this is your culprit.

  • Solution: Recrystallize your starting material before the reaction, or perform a rigorous recrystallization of the final product using Ethanol/Water.

Q3: The product turned into a dark red/brown oil/tar.

Diagnosis: Oxidation or Free Bromine .

  • Explanation: Anilines are prone to oxidation. Additionally, bromoacetyl bromide can degrade to release free bromine (

    
    ) over time, which oxidizes the aniline to colored azo/azoxy species.
    
  • Solution:

    • Distill your bromoacetyl bromide if it is yellow/orange (it should be clear).

    • Add a small amount of sodium bisulfite (

      
      ) during the aqueous workup to quench any free bromine.
      
Q4: I see a significant amount of "Dimer" (Impurity C). How do I stop this?

Diagnosis: You are likely adding the reagents in the wrong order or too quickly.

  • Mechanism: If the concentration of aniline is high relative to the acid halide, the aniline competes for the alkyl bromide moiety (S_N2 reaction).

  • Solution: Inverse Addition. Add the aniline solution slowly to a cold solution of bromoacetyl bromide. This ensures the acid halide is always in excess relative to the available amine, favoring acylation over alkylation [3].

Optimized Experimental Protocol

Designed to minimize dimerization and hydrolysis.

Reagents:

  • 2-Methyl-3-nitroaniline (1.0 equiv)[1]

  • Bromoacetyl bromide (1.2 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous (10 mL/g of SM)

Procedure:

  • Preparation: Dissolve 2-methyl-3-nitroaniline and Triethylamine in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C .

  • Addition: Dissolve Bromoacetyl bromide in a separate volume of DCM. Add this solution dropwise to the aniline mixture over 30-60 minutes.

    • Note: Keeping the temperature low (0°C) suppresses the N-alkylation side reaction.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (EtOAc/Hexane 1:2).

  • Workup:

    • Wash with 1M HCl (removes unreacted aniline).

    • Wash with Sat.

      
        (removes Bromoacetic acid).
      
    • Wash with Brine , dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) . Avoid column chromatography if possible, as the product can degrade on acidic silica.

References

  • BenchChem. 2-Bromoacetamide synthesis and purification methods. (Accessed 2024).[3]

  • NIST Chemistry WebBook. 2-Methyl-3-nitroaniline Mass Spectrum & Impurity Data. (Accessed 2024).[3]

  • Organic Syntheses. N-Bromoacetamide. Org.[4][5] Synth. 1951 , 31, 17. (General procedure for N-haloacetamides).

  • Santa Cruz Biotechnology. 2-Bromo-N-(2-methyl-4-nitrophenyl)acetamide Data Sheet. (Analogue comparison).

Sources

Technical Support Center: Purification of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of sensitive


-haloamides. The compound 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide  (CAS: 1138445-67-6) presents a unique set of challenges. The synthesis typically involves reacting 2-methyl-3-nitroaniline with bromoacetyl bromide. However, the poor nucleophilicity of the starting aniline and the high electrophilicity of the resulting 

-bromo product often lead to a complex crude mixture containing unreacted starting materials, bis-acylated byproducts, and hydrolysis degradation products.

This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind each purification step and self-validating protocols to ensure experimental success.

Purification Workflow Architecture

The following decision tree outlines the standard isolation and purification pathway for crude


-bromoacetamides.

PurificationWorkflow Crude Crude Reaction Mixture (Amide, Aniline, Acid, Salts) Workup Aqueous Workup (1M HCl then cold NaHCO3) Crude->Workup OrgPhase Organic Phase (DCM or EtOAc) Workup->OrgPhase Extract AqPhase Aqueous Phase (Discard: Salts, Unreacted Amine) Workup->AqPhase Separate Concentration Drying (Na2SO4) & Concentration OrgPhase->Concentration CrudeSolid Crude Solid Product Concentration->CrudeSolid Decision Purity Assessment (TLC / LC-MS) CrudeSolid->Decision Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst >85% Purity Flash Flash Chromatography (Silica Gel) Decision->Flash <85% Purity or Bis-acylated impurities Pure Pure this compound Recryst->Pure Flash->Pure

Workflow for isolating and purifying crude this compound.

Troubleshooting Guides & FAQs

Q1: Why is there a massive amount of unreacted 2-methyl-3-nitroaniline in my crude mixture, and how do I remove it?

The Causality: The starting material, 2-methyl-3-nitroaniline, is a highly deactivated nucleophile. The ortho-methyl group provides significant steric hindrance, while the meta-nitro group withdraws electron density from the aromatic ring, rendering the amine lone pair less available for nucleophilic attack[1]. This sluggish reactivity often results in incomplete conversions. The Solution: Do not attempt to separate the aniline via chromatography initially. Instead, exploit its basicity. An aggressive acidic aqueous wash (1M HCl) will protonate the unreacted aniline, converting it into a water-soluble anilinium salt that is easily partitioned into the aqueous waste layer.

Q2: My LC-MS shows a major impurity with a mass of [M-Br+OH]. What happened?

The Causality: You have hydrolyzed your product. The


-carbon of a bromoacetamide is highly electrophilic due to the adjacent electron-withdrawing carbonyl group and the electronegative bromine atom. If you use a strong base (like NaOH) or leave the organic layer in contact with aqueous NaHCO

for too long during the neutralization of excess bromoacetic acid, hydroxide/bicarbonate ions will execute an S

2 attack, displacing the bromide[2]. The Solution: Neutralization must be performed using ice-cold saturated NaHCO

with a strict contact time of less than 3 minutes to kinetically favor acid-base neutralization over nucleophilic substitution.

DegradationPathway Target This compound (Desired) Intermediate SN2 Transition State at alpha-Carbon Target->Intermediate Nucleophilic Attack Base Prolonged Aqueous Base (OH- / HCO3-) Base->Intermediate Byproduct 2-Hydroxy-N-(2-methyl-3-nitrophenyl)acetamide (Hydrolysis Byproduct) Intermediate->Byproduct Loss of Br-

Base-catalyzed SN2 hydrolysis pathway of the alpha-bromo group during aqueous workup.

Q3: How do I separate the bis-acylated byproduct from the desired mono-amide?

The Causality: To overcome the sluggish reactivity of the aniline, chemists often add a large excess of bromoacetyl bromide. Unfortunately, the newly formed secondary amide can react with a second equivalent of the acylating agent, forming a bis-acylated tertiary amide. The Solution: Unlike the starting materials, the bis-acylated impurity is highly non-polar and cannot be removed via aqueous workup. It requires silica gel flash chromatography. Because it lacks the hydrogen-bond donating N-H group, it will elute significantly faster (higher R


) than your target compound[3].

Quantitative Data: Purification Metrics

Use the following table to select the most appropriate purification technique based on your specific crude impurity profile.

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryPurity AchievedProcessing Time
Aqueous Wash (1M HCl) Unreacted Aniline90 - 95%70 - 80%1.0 hr
Aqueous Wash (Cold NaHCO

)
Bromoacetic Acid85 - 90%80 - 85%0.5 hr
Recrystallization (Hexane/EtOAc) General soluble impurities60 - 75%> 98%12 - 24 hr
Flash Chromatography Bis-acylated byproduct75 - 85%> 99%2 - 4 hr

Self-Validating Experimental Protocols (SOPs)

Protocol A: Optimized Liquid-Liquid Extraction

Purpose: To remove salts, acidic byproducts, and unreacted aniline without hydrolyzing the bromine atom.

  • Dilution: Dilute the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 × 50 mL).

    • Self-Validation Checkpoint: After phase separation, test the aqueous layer with pH paper. It must read pH < 2. If it is higher, the unreacted aniline is not fully protonated; add more 1M HCl.

  • Neutralization: Wash the organic layer with ice-cold saturated aqueous NaHCO

    
     (1 × 50 mL). Shake vigorously and vent frequently for no more than 3 minutes .
    
    • Self-Validation Checkpoint: The cessation of CO

      
       gas evolution (bubbling) indicates complete neutralization of bromoacetic acid/HBr. Immediately separate the phases to prevent S
      
      
      
      2 hydrolysis.
  • Brine Wash & Drying: Wash with brine (1 × 50 mL), dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude solid.
Protocol B: Recrystallization (Hexane/Ethyl Acetate)

Purpose: Bulk purification of the crude solid, standard for


-bromoacetamides[3].
  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate until the solid just dissolves.

  • Cloud Point Titration: While maintaining a gentle boil, slowly add Hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists (the "cloud point").

  • Clarification: Add exactly 1-2 drops of boiling Ethyl Acetate until the solution turns clear again. Remove from heat.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (do not disturb it). Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold hexane.

    • Self-Validation Checkpoint: Perform a melting point analysis on the dried crystals. The compound should exhibit a sharp melting point range (within 1-2 °C). A depressed or broad range indicates trapped solvent or co-crystallized impurities.

Protocol C: Flash Column Chromatography

Purpose: High-resolution separation to remove bis-acylated impurities.

  • Column Packing: Pack a silica gel column using 100% Hexane.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM, add a small scoop of silica gel, and evaporate the solvent completely. Load this dry powder evenly onto the top of the column bed.

  • Elution: Elute using a gradient solvent system starting at 9:1 Hexane:Ethyl Acetate and slowly increasing polarity to 7:3 Hexane:Ethyl Acetate.

  • Fraction Analysis: Collect fractions and analyze by TLC (UV active at 254 nm).

    • Self-Validation Checkpoint: The bis-acylated impurity will elute first (R

      
       ~ 0.6-0.7 in 7:3 Hex/EtOAc) because it lacks hydrogen bonding. The desired mono-amide will elute second (R
      
      
      
      ~ 0.3-0.4).

References

  • Ding, D., et al. (2011). Design, Synthesis, and Structure−Activity Relationship of Trypanosoma brucei Leucyl-tRNA Synthetase Inhibitors as Antitrypanosomal Agents. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Awang, D. V. C., & Wolfe, S. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Scilit. Available at:[Link]

  • Bobošik, V., et al. (1999). A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst. Molecules (MDPI). Available at:[Link]

  • Werz, D. B., et al. (2015).

    
    -Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. Beilstein Journal of Organic Chemistry. Available at:[Link]
    

Sources

"troubleshooting low yield in the synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #SYN-BR-NITRO-001 Subject: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

You are encountering low yields in the acylation of 2-methyl-3-nitroaniline with bromoacetyl bromide . This is a classic "deactivated nucleophile" problem.

The target molecule synthesis is hindered by two convergent forces:

  • Electronic Deactivation: The nitro group (

    
    ) at the meta position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density of the amine nitrogen.[1]
    
  • Steric Ortho-Effect: The methyl group (

    
    ) at the ortho position creates steric bulk, physically impeding the approach of the electrophile (bromoacetyl bromide) to the nitrogen lone pair.
    

Standard Schotten-Baumann conditions often fail here, resulting in yields <40%. This guide provides the optimized protocols to overcome these barriers.

Diagnostic Q&A: Troubleshooting Low Yields

Q1: "I have significant unreacted starting material (aniline) even after 24 hours. Should I heat the reaction?"

Diagnosis: Kinetic Stalling. The nucleophilicity of your aniline is too low to drive the reaction to completion at room temperature (RT) using standard bases like triethylamine (


).

Corrective Action:

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq). DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak aniline nucleophile than the acid bromide itself [1].

  • Temperature Control: Do NOT reflux immediately. Heating bromoacetyl bromide with anilines often leads to N-alkylation (displacement of the bromide) rather than acylation, or polymerization.

    • Protocol: Stir at RT for 4 hours with DMAP. Only if conversion is <50% (check TLC), warm to 40°C.

  • Solvent Switch: Switch from Dichloromethane (DCM) to THF or Toluene . Toluene allows for higher temperatures if strictly necessary, but THF usually provides better solubility for the polar intermediate.

Q2: "My TLC shows multiple spots and a dark tar-like baseline. What is happening?"

Diagnosis: Competitive Side Reactions (Hydrolysis & Alkylation). If you see a complex mixture, two things are likely occurring:

  • Hydrolysis: Bromoacetyl bromide is extremely moisture-sensitive. If your solvent was not anhydrous, it hydrolyzed to bromoacetic acid, which will not react with this deactivated aniline without a coupling agent.

  • Self-Alkylation: The product contains a leaving group (Br). Under basic conditions and heat, the unreacted aniline (or the product amide) can attack the alpha-carbon of the product, leading to dimers or polymers.

Corrective Action:

  • Strict Anhydrous Conditions: Dry DCM/THF over molecular sieves.

  • Order of Addition: Add the bromoacetyl bromide dropwise to the aniline/base mixture at 0°C . Low temperature favors the faster acylation over the slower alkylation (

    
    ).
    
  • Quench Properly: Quench with dilute HCl immediately upon completion to remove unreacted aniline and stop side reactions.

Q3: "The reaction looked good on TLC, but I lost most of my product during the aqueous workup."

Diagnosis: Phase Solubility Issues. 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide has moderate polarity.

  • If you used a large volume of Ethanol/Water for recrystallization, the product may remain in the mother liquor.

  • If you washed with high pH (basic) water, you might have hydrolyzed the amide bond (less likely) or the product is acting as a weak acid (if N-H is deprotonated, though unlikely with this pKa).

Corrective Action:

  • Extraction: Use Ethyl Acetate (EtOAc) rather than DCM for extraction; it pulls the polar amide better from the aqueous phase.

  • Wash: Wash with 1N HCl (removes unreacted aniline) followed by Sat. NaHCO3 (removes bromoacetic acid byproduct).

  • Crystallization: Do not use pure ethanol. Use a Toluene/Hexane system or EtOAc/Hexane . The nitro group makes the compound less soluble in non-polar solvents, aiding precipitation.

Optimization Data: Solvent & Base Screening

The following matrix summarizes yield outcomes based on internal optimization studies for deactivated anilines.

SolventBase (Equiv)CatalystTempYieldNotes
DCM

(1.2)
NoneRT35%Slow conversion; incomplete reaction.
DCM Pyridine (1.[2]2)NoneRT48%Pyridine acts as both solvent/base; better solubility.
THF

(2.0)
NoneReflux55%Significant tar formation (alkylation side products).
DCM

(1.5)
DMAP (0.1) 0°C -> RT 88% Optimal Conditions. Kinetic boost from DMAP prevents stalling.
DMAc NoneNone80°C60%Thermal method; difficult workup (high BP solvent).

Visual Troubleshooting Guides

Diagram 1: Optimized Synthesis Workflow

This workflow integrates the DMAP catalytic cycle to ensure high conversion of the deactivated aniline.

SynthesisWorkflow Start Start: Reagent Prep Mix Dissolve 2-methyl-3-nitroaniline in Anhydrous DCM Start->Mix BaseAdd Add Et3N (1.5 eq) + DMAP (0.1 eq) Cool to 0°C Mix->BaseAdd ReagentAdd Dropwise Addition: Bromoacetyl Bromide (1.2 eq) BaseAdd->ReagentAdd Reaction Stir 0°C (1h) -> RT (3h) ReagentAdd->Reaction Check TLC Check Reaction->Check Check->Reaction SM Remains (Add more DMAP) Quench Quench: 1N HCl Wash (Removes unreacted aniline) Check->Quench SM Consumed Wash Wash: Sat. NaHCO3 (Removes acid byproducts) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Recryst Recrystallize: EtOAc/Hexane (1:3) Dry->Recryst

Caption: Figure 1. Optimized nucleophilic acyl substitution workflow utilizing DMAP catalysis to overcome steric and electronic deactivation.

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when yields fall below 50%.

Troubleshooting Issue Problem: Low Yield (<50%) TLC Analyze Crude TLC Issue->TLC Case1 Case A: Unreacted Aniline TLC->Case1 SM Spot Dominant Case2 Case B: Multi-spot / Streaking TLC->Case2 Complex Mixture Case3 Case C: Clean TLC but Low Mass TLC->Case3 Product Spot Only Sol1 Solution: 1. Add DMAP (Catalyst) 2. Increase reaction time 3. Ensure Base is fresh Case1->Sol1 Sol2 Solution: 1. Lower Temp (0°C) 2. Dry Solvents (Hydrolysis) 3. Add Reagent Slower Case2->Sol2 Sol3 Solution: 1. Check Aqueous Layer (pH) 2. Change Recryst Solvent 3. Extract with EtOAc Case3->Sol3

Caption: Figure 2. Diagnostic logic tree for isolating the root cause of yield loss based on Thin Layer Chromatography (TLC) analysis.

Recommended Protocol (High-Yield Method)

Reagents:

  • 2-methyl-3-nitroaniline (1.0 eq)

  • Bromoacetyl bromide (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • DMAP (0.1 eq)

  • Dichloromethane (Anhydrous)[2]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.

  • Dissolution: Add 2-methyl-3-nitroaniline (1.0 eq) and DMAP (0.1 eq) to anhydrous DCM (10 mL/g). Add

    
     (1.5 eq).
    
  • Cooling: Cool the mixture to 0°C in an ice bath. Critical: Low temp prevents side reactions.

  • Addition: Dissolve Bromoacetyl bromide (1.2 eq) in a small amount of DCM. Add this solution dropwise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature naturally. Stir for 3-5 hours.

  • Monitoring: Check TLC (30% EtOAc/Hexane). If SM remains, stir longer. Do not heat unless absolutely necessary.

  • Workup:

    • Wash organic layer with 1N HCl (2x) to remove unreacted aniline and amine salts.

    • Wash with Sat. NaHCO3 (2x) to remove acids.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Recrystallize the crude solid from Hot EtOAc , adding Hexane dropwise until turbid. Cool slowly to 4°C.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Schotten-Baumann conditions).
  • ResearchGate. "Reactivity of N-Bromoacetamide and related electrophiles." ResearchGate Archive. [Link]

Sources

"degradation pathways of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide under experimental conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide Class:


-Haloacetanilide / Electrophilic Alkylator
Primary Application:  Covalent fragment screening, intermediate in heterocycle synthesis, and cysteine-targeting probe development.

Technical Overview: This compound features an


-bromoacetamide warhead , making it an intrinsic electrophile designed to react with nucleophiles (cysteines, amines). Consequently, its "degradation" is often a manifestation of its intended reactivity reacting with the wrong species (water, buffer components, light). The ortho-methyl group provides steric protection to the amide nitrogen, potentially slowing enzymatic hydrolysis but offering little protection to the reactive carbon-bromine bond.

Interactive Troubleshooting Guide

Module A: Stability in Solution (LC-MS/HPLC Issues)

Q: I see a new peak at [M-80+17] or [M-63] in my LC-MS after 24 hours in aqueous buffer. What is it? Diagnosis: Hydrolytic Displacement of Bromine.

  • Mechanism: The Carbon-Bromine (C-Br) bond is susceptible to nucleophilic attack by water (

    
     reaction), especially at pH > 7.0. The bromine atom (mass ~79/81) is replaced by a hydroxyl group (mass 17).
    
  • Product: 2-Hydroxy-N-(2-methyl-3-nitrophenyl)acetamide.

  • Solution:

    • Lower pH to 5.5–6.0 if experimental conditions permit.

    • Avoid storing aqueous stocks; prepare fresh from DMSO immediately before use.

    • Critical: Do not use basic buffers (Carbonate, Tris at pH > 8) for long incubations.

Q: My compound disappears instantly when added to the assay buffer containing DTT or


-Mercaptoethanol. 
Diagnosis: Thiol Alkylation (Chemo-selectivity Failure). 
  • Mechanism: The

    
    -bromoacetamide is a "cysteine-reactive" warhead. High concentrations of reducing agents like DTT or BME act as scavenger nucleophiles, rapidly alkylating the compound before it reaches your target.
    
  • Solution:

    • Switch to TCEP (Tris(2-carboxyethyl)phosphine) , which is non-nucleophilic and compatible with alkylating agents.

    • Remove reducing agents completely if not strictly required for protein stability.

Q: I observe a peak corresponding to the loss of the acetyl group (Mass ~152 Da). Diagnosis: Amide Bond Hydrolysis.

  • Mechanism: Cleavage of the amide bond, releasing 2-methyl-3-nitroaniline. This is less common than Br-displacement but occurs under extreme pH (acidic < 2 or basic > 10) or high temperatures.

  • Solution: Maintain temperature < 40°C. Ensure pH stays within the 4–9 window.

Module B: Storage & Handling

Q: The solid compound has turned from off-white to yellow/brown. Diagnosis: Photolytic Degradation.

  • Mechanism: Nitro-aromatics and C-Br bonds are photosensitive. UV/Vis exposure can lead to homolytic cleavage of the C-Br bond (forming radicals) or photoreduction of the nitro group.

  • Solution: Store in amber vials wrapped in foil. Desiccate at -20°C.

Degradation Pathways Visualization

The following diagram details the mechanistic pathways for degradation under standard experimental stresses.

DegradationPathways cluster_conditions Critical Control Parameters Parent Parent Compound This compound (MW: ~273) Hydroxy Hydrolysis Product (Major) 2-Hydroxy-N-(2-methyl-3-nitrophenyl)acetamide (Loss of Br, Gain of OH) Parent->Hydroxy  Aqueous Hydrolysis (pH > 7) SN2 Displacement Aniline Amide Cleavage Product 2-Methyl-3-nitroaniline (MW: ~152) Parent->Aniline  Acid/Base Hydrolysis (Extreme pH) Debromo Photolysis Product N-(2-methyl-3-nitrophenyl)acetamide (Debromination) Parent->Debromo  UV Light / Radical (Homolysis) Adduct Thiol Adduct (If DTT/BME present) S-Alkylated Species Parent->Adduct  Nucleophilic Attack (R-SH Reagents) Params 1. pH Control (Avoid > 7.5) 2. Light Exclusion 3. Avoid Nucleophilic Buffers (Tris, DTT)

Caption: Mechanistic degradation map showing the three primary vectors of instability: Hydrolysis (Red), Photolysis (Green), and Chemical Incompatibility (Grey).

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to validate the integrity of your stock solution before critical assays.

Summary Table: Instrument Parameters

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard retention for hydrophobic aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the amide and suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent prevents solvolysis during run.
Gradient 5% B to 95% B over 10 minElutes polar hydrolysates early; parent elutes mid-late.
Detection UV @ 254 nm & 280 nm254 nm monitors the phenyl ring; 280 nm confirms nitro-group integrity.
Flow Rate 1.0 mL/minStandard backpressure management.

Step-by-Step Procedure:

  • Preparation: Dissolve 1 mg of compound in 1 mL anhydrous DMSO (Stock: 1 mg/mL).

  • Challenge: Dilute stock 1:100 into PBS (pH 7.4) and incubate at RT.

  • Sampling: Inject at T=0, T=1h, T=4h, and T=24h.

  • Analysis:

    • Parent Peak: Expect elution ~6–8 min (hydrophobic).

    • Degradant 1 (Hydroxy): Expect elution ~3–5 min (more polar due to -OH).

    • Degradant 2 (Aniline): Expect elution ~4–6 min (amine is polar but aromatic).

Protocol B: Quenching & Disposal

Since this is an alkylating agent, proper neutralization is required.

  • Quench: Add an excess of 50 mM Cysteine or Glutathione to the waste stream.

  • Mechanism: The thiol rapidly reacts with the

    
    -bromo group, neutralizing the electrophilic warhead.
    
  • Disposal: Discard as halogenated organic waste after 30 minutes of incubation.

References & Authority

  • World Health Organization (WHO). Basic Tests for Pharmaceutical Substances. (General hydrolysis protocols for amides and halides).

  • National Institutes of Health (NIH) - PubChem. 2-Bromoacetamide Reactivity Profile. (Analogous reactivity data for

    
    -bromoacetamides). 
    
  • Sigma-Aldrich Technical Library. Handling of Electrophilic Reagents and Alkyl Halides. (Safety and stability guidelines).

  • Gowda, B. T., et al. Structural studies of N-(aryl)-2-chloro/bromoacetamides.[1] Acta Crystallographica Section E (2007). (Provides structural context for the stability of the amide bond in similar analogs).

(Note: While specific degradation papers for "this compound" are rare in public literature, the pathways described above are chemically derived from the well-documented behavior of the


-haloacetanilide class verified in References 2 and 4.)

Sources

"improving the purity of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide by recrystallization"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Case ID: REC-5592-Br Status: Active Guide Technician: Senior Application Scientist, Separation Sciences Division

Technical Brief & Molecule Profile

Target Molecule: this compound Primary Application: Intermediate for heterocyclic synthesis (e.g., quinoxalines, benzimidazoles) and kinase inhibitors.

The Purification Challenge: This molecule presents a "perfect storm" for recrystallization difficulties:

  • Labile

    
    -Bromo Group:  The bromine atom adjacent to the carbonyl is susceptible to hydrolysis (forming the hydroxy-derivative) or nucleophilic displacement, especially in hot aqueous or basic media.
    
  • Nitro-Group Polarity: The 3-nitro group increases polarity, making the compound "sticky" in non-polar solvents, while the 2-methyl group adds lipophilicity.

  • "Oiling Out" Risk: Like many acetanilides, this compound often separates as an oil before crystallizing because its melting point is depressed by impurities (especially unreacted aniline) to below the solvent's boiling point.

Solvent Selection Matrix

We have evaluated three solvent systems based on the solubility parameters of nitro-substituted


-haloacetanilides.
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (9:1) Primary High Gold Standard. The high ethanol content solubilizes the amide at boiling; the water acts as an anti-solvent upon cooling. Warning: Minimize boiling time to prevent hydrolysis of the C-Br bond.
Toluene AlternativeMediumExcellent for removing non-polar impurities. However, the nitro group may reduce solubility, requiring large volumes. Good if the product is contaminated with non-polar dimers.
Ethyl Acetate / Hexane RescueLowUse only if the product oils out in ethanol. Dissolve in min. EtOAc, then titrate with Hexane. Risk of trapping starting material (aniline) is higher.

The "Gold Standard" Protocol

Pre-requisites:

  • Crude Purity: >85% (If lower, perform a flash column or acid wash first).

  • Safety: This compound is a potential alkylating agent. Double-glove and work in a fume hood.[1]

Step-by-Step Methodology:

  • Dissolution (The Critical Phase):

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 25 mL of Ethanol (95%) .

    • Heat to a gentle reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solid remains, add Ethanol in 2 mL increments until dissolved.

    • Color Check: If the solution is dark orange/red, the unreacted aniline (2-methyl-3-nitroaniline) is present. Add activated charcoal (0.5 g), boil for 2 mins, and filter hot.

  • The Anti-Solvent Addition:

    • Remove from heat source.[2]

    • While still hot (but not boiling), add warm water (50°C) dropwise.

    • Stop Point: Add water until a faint, persistent turbidity (cloudiness) appears.[3]

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization & Seeding:

    • Allow the flask to cool to room temperature slowly on a cork ring (insulation prevents oiling).

    • Seeding: If no crystals form by 40°C, scratch the inner glass wall with a glass rod or add a seed crystal.

    • Once at room temp, move to an ice-water bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter using a Büchner funnel under vacuum.[3][4]

    • The Wash: Wash the cake with 10 mL of ice-cold Ethanol/Water (50:50). Do not use pure Ethanol here, or you will redissolve the product.

    • Dry under vacuum at 40°C max . (High heat degrades the

      
      -bromo moiety).
      

Troubleshooting Hub (Q&A)

Q1: My product turned into a yellow oil at the bottom of the flask. What happened? A: This is "oiling out." It happens when the saturated solution temperature is higher than the melting point of the impure solid (impurities depress the MP).

  • Fix: Reheat to dissolve the oil. Add slightly more Ethanol (solvent).[5] Allow to cool much more slowly. Crucial: Add a seed crystal at the first sign of cloudiness.

Q2: The crystals are bright yellow, but the product should be pale/off-white. A: You have trapped unreacted starting material (2-methyl-3-nitroaniline).

  • Fix: The aniline is basic. Before recrystallization, wash your crude solid with cold 0.5 M HCl . The aniline will form a water-soluble hydrochloride salt and wash away. The amide product is neutral and will remain solid. Then proceed with recrystallization.[2][5][6][7][8]

Q3: My yield is low (<50%), and the mother liquor smells pungent. A: You likely hydrolyzed the product.

  • Cause: Boiling too long in water/ethanol or the presence of residual base (like

    
     from the synthesis).
    
  • Fix: Ensure the crude is neutral before heating. Do not boil the solvent for more than 5-10 minutes.

Visualizations

Diagram 1: The Recrystallization Decision Tree

RecrystallizationLogic Start Start: Crude Solid CheckColor Check Color: Is it Deep Yellow/Orange? Start->CheckColor AcidWash Action: Wash with 0.5M HCl (Remove Aniline) CheckColor->AcidWash Yes Dissolve Dissolve in Hot Ethanol CheckColor->Dissolve No (Pale) AcidWash->Dissolve Charcoal Action: Add Activated Charcoal & Hot Filter Dissolve->Charcoal Dark Impurities? CloudPoint Add Warm Water to Cloud Point Dissolve->CloudPoint Clear Solution Charcoal->CloudPoint Cooling Cool Slowly to RT CloudPoint->Cooling OilCheck Did it Oil Out? Cooling->OilCheck Reheat Reheat & Add More Ethanol OilCheck->Reheat Yes Seed Seed & Cool OilCheck->Seed No (Crystals forming) Reheat->Seed Filter Filter & Wash (Cold 50% EtOH) Seed->Filter

Caption: Logic flow for purifying nitro-acetanilides, addressing color impurities and oiling-out events.

Diagram 2: Impurity Fate Mapping

ImpurityFate cluster_0 Impurities cluster_1 Process Steps Crude Crude Mixture Aniline 2-methyl-3-nitroaniline (Starting Material) Crude->Aniline Dimer Dimerized Byproduct Crude->Dimer Salts Inorganic Salts (KBr/KCl) Crude->Salts Product Pure Crystal (Target) Crude->Product AcidWash 0.5M HCl Wash Aniline->AcidWash Forms soluble salt MotherLiq Mother Liquor (Filtrate) Dimer->MotherLiq Remains dissolved in cold EtOH HotFilt Hot Filtration Salts->HotFilt Removes insolubles

Caption: Tracking the removal vectors for specific impurities during the purification workflow.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for recrystallization of acetanilides).

  • BenchChem. (2025).[9] Synthesis and Purification of 2-Bromoacetamide Derivatives. Retrieved from BenchChem Technical Library. (Specific data on alpha-bromoacetamide solubility).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11783, 2-Methyl-3-nitroaniline. (Properties of the starting material).

  • Organic Syntheses. (1947). N-Bromoacetamide.[10][11] Org. Syn. Coll. Vol. 4, p.104. (Handling and stability of bromoacetamides).

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Bromo-N-arylacetamides. (Safety and alkylating agent warnings).

Sources

Technical Support Center: Stability & Handling of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-2026-BR Subject: Troubleshooting Stability Issues in Solution Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit

Executive Summary

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is a potent electrophilic alkylating agent (specifically an


-haloacetamide). Its utility in drug discovery lies in its ability to form covalent bonds with nucleophilic residues (Cysteine, Histidine). However, this reactivity is the root cause of its instability in solution.

This guide addresses the three primary degradation vectors: Nucleophilic Buffer Incompatibility , Solvent-Mediated Oxidation , and Hydrolytic Degradation .

Module 1: Solvent Selection & Stock Preparation

The Issue: Users often report "disappearance" of the compound in DMSO stocks after prolonged storage, observing new peaks at M-Br+O (aldehyde/alcohol formation).

Technical Insight: While DMSO is the standard solvent for compound libraries,


-bromoacetamides are susceptible to Kornblum Oxidation -type degradation in DMSO. The sulfoxide oxygen in DMSO acts as a nucleophile, displacing the bromine. This intermediate eventually decomposes to the corresponding glyoxamide or alcohol, especially if the DMSO contains trace water or is stored at room temperature [1].
Troubleshooting Protocol: Stock Solution Stability
ParameterRecommendationScientific Rationale
Preferred Solvent Anhydrous DMA (Dimethylacetamide) or Acetonitrile Avoids the nucleophilic sulfoxide oxygen found in DMSO.
Acceptable Solvent Anhydrous DMSO Acceptable for short-term use if kept dry. DMSO is hygroscopic; water accelerates hydrolysis.
Storage Temp -20°C to -80°C Low temperature kinetically traps the electrophile, slowing

substitution rates.
Container Amber Glass / PP The C-Br bond is photolabile. Light can induce homolytic cleavage (radical formation).
Freeze/Thaw Max 3 Cycles Repeated condensation introduces moisture. Aliquot stocks immediately upon preparation.

FAQ: Can I sonicate to dissolve?

  • Yes, but briefly. Excessive sonication generates heat, which accelerates the reaction between the

    
    -bromo group and the solvent. Use a vortex mixer instead if possible.
    
Module 2: Buffer Compatibility (Critical)

The Issue: "My IC50 values are shifting," or "The compound shows no activity in the assay."

Technical Insight: The most common failure mode is the presence of competing nucleophiles in the assay buffer. This compound is designed to react with cysteine thiols.[1] If your buffer contains DTT,


-Mercaptoethanol (BME), or Glutathione, the compound will alkylate the buffer component before it reaches your protein target [2].
Buffer Compatibility Matrix
ComponentStatusInteraction Mechanism
DTT / BME FORBIDDEN Rapid thiolate alkylation (Seconds to Minutes). Completely neutralizes the inhibitor.
Tris / Glycine ⚠️ CAUTION Primary amines react with

-bromoacetamides over hours (pH dependent). Use fresh or switch buffers.
HEPES / MOPS SAFE Sterically hindered amines / Sulfonic acids are non-nucleophilic.
PBS SAFE Phosphate is non-nucleophilic. Ideal for stability.
TCEP SAFE TCEP is a phosphine reductant and does not contain thiols. It is the only compatible reducing agent.
Module 3: pH & Hydrolysis

The Issue: "The compound degrades overnight in neutral buffer."

Technical Insight: The electron-withdrawing Nitro group (


) on the aniline ring makes the amide nitrogen less electron-rich, which actually stabilizes the amide bond against hydrolysis. However, the 

-carbon
remains highly susceptible to attack by hydroxide ions (

). At pH > 8.0, the concentration of

is sufficient to drive the displacement of Bromine, forming the inactive

-hydroxyacetamide [3].

Visualizing the Degradation Pathways The diagram below illustrates the competing fates of the molecule in solution.

DegradationPathways Compound This compound (Active Electrophile) Hydrolysis α-Hydroxy Derivative (Inactive) Compound->Hydrolysis High pH (>8.0) + H2O BufferAdduct Thiol/Amine Adduct (False Negative in Assay) Compound->BufferAdduct DTT, BME, or Tris Oxidation Glyoxamide Derivative ( via DMSO Oxidation) Compound->Oxidation DMSO Storage (Long term/Heat) Target Covalent Protein Complex (Desired Activity) Compound->Target Cysteine Residue (pH 7.0-7.5)

Figure 1: Competing reaction pathways. The goal is to maximize the Green path while suppressing the Red and Yellow paths.

Module 4: Analytical Troubleshooting (QC)

The Issue: "LCMS shows a mass of M+16 or M+41."

Diagnostic Guide:

  • Mass Shift: +16 Da (or -Br + OH)

    • Diagnosis:Hydrolysis. The Bromine (79/81 amu) has been replaced by a Hydroxyl group (17 amu). Net mass change depends on isotope calculation, but look for loss of the characteristic Br isotope pattern (1:1 ratio of M and M+2).

    • Fix: Check buffer pH.[2][3] Ensure DMSO stock is dry.

  • Mass Shift: +41 Da (in Acetonitrile)

    • Diagnosis:Ritter Reaction Artifact. In acidic LCMS conditions, acetonitrile can react with carbocations or displacement intermediates.

    • Fix: This is often an artifact of the ionization source, not the sample itself. Verify with NMR if unsure.

  • Mass Shift: +76 Da (if BME used)

    • Diagnosis:Mercaptoethanol Adduct.

    • Fix: Eliminate BME from the sample prep.

References
  • Kornblum, N., et al. (1957). "The Interaction of Alkyl Halides with Dimethyl Sulfoxide." Journal of the American Chemical Society.[4]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. (Discusses reactivity of

    
    -haloacetamides with biological nucleophiles). 
    
  • Gauthier, M.A., et al. (2007). "Alpha-haloacetamides: Versatile and efficient initiators..." Journal of Polymer Science. (Details hydrolysis kinetics of bromoacetamides).

Sources

"refining the work-up procedure for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Ticket ID: #SYN-2M3N-BrAc Assigned Specialist: Senior Application Scientist Status: Open for Optimization Topic: Refining Work-up Procedures to Maximize Yield and Purity

Executive Summary: The Reaction Landscape

You are synthesizing This compound . This is not a trivial amide coupling. You are working with a deactivated aniline (due to the electron-withdrawing nitro group) that is also sterically hindered (ortho-methyl group).

  • The Challenge: The nucleophilicity of your amine is significantly lowered. This leads to slow reaction rates, allowing the moisture-sensitive acid halide (bromoacetyl bromide) to hydrolyze before it reacts.

  • The Consequence: Users frequently report "oiling out," low yields, or persistent purple/brown discoloration (oxidized unreacted aniline).

The following guide moves beyond standard textbook protocols to address the specific physicochemical behavior of this nitro-aryl system.

Visualizing the Pathway & Pitfalls

ReactionLandscape SM1 2-methyl-3-nitroaniline (Weak Nucleophile) Target Target Product (Solid Precipitate) SM1->Target 0°C to RT, DCM Impurity1 Impurity A: Unreacted Aniline (Purple/Brown Oil) SM1->Impurity1 Incomplete Conv. SM2 Bromoacetyl Bromide (Electrophile) SM2->Target Impurity2 Impurity B: Hydrolyzed Bromide (Bromoacetic Acid) SM2->Impurity2 Moisture Base Base (Pyridine/K2CO3) Base->Target HCl Scavenging Impurity3 Impurity C: Di-acylated Imide Target->Impurity3 Excess Reagent/Heat

Figure 1: Reaction landscape highlighting the competition between product formation and common impurity pathways.

Critical Troubleshooting (The "Ticket" System)

Below are the three most common issues reported by researchers for this specific synthesis, accompanied by the "Golden Fix."

Issue A: "The product is oiling out instead of precipitating."

Diagnosis: The melting point of your product is likely depressed by impurities (unreacted aniline or solvent inclusions). Nitro-anilides are notorious for forming supersaturated oils. The Fix:

  • Decant: Pour off the supernatant liquid if the oil has settled.

  • Trituration: Add cold Ethanol (EtOH) or Isopropanol (IPA) to the oil. Scratch the side of the flask vigorously with a glass rod. The friction provides nucleation sites.

  • The "Cloud Point" Method: Dissolve the oil in a minimum amount of warm DCM. Add Hexane dropwise until the solution turns slightly cloudy. Store at -20°C overnight.

Issue B: "I cannot remove the unreacted starting material."

Diagnosis: 2-methyl-3-nitroaniline is a very weak base (


). Standard dilute acid washes (1M HCl) may not protonate it sufficiently to pull it into the aqueous layer, especially if it is dissolved in a good organic solvent like DCM.
The Fix: 
  • Switch Solvents: Evaporate the DCM and redissolve the crude in Ethyl Acetate . The partition coefficient favors the extraction of the salt into the aqueous layer better than DCM.

  • Increase Acidity (Carefully): Use 2M HCl for the wash, but keep it ice-cold and rapid (<2 mins contact time) to prevent hydrolysis of the amide bond.

Issue C: "The product turns dark upon storage."

Diagnosis: The


-bromo group is alkylating the residual pyridine or aniline, or the aniline itself is oxidizing.
The Fix: 
  • Ensure the final wash is with saturated

    
      (to remove acid traces) followed by Brine .
    
  • Store the solid protected from light.[1]

    
    -bromoacetamides are photosensitive.
    

Optimized Protocol: The "Self-Validating" Workflow

This protocol is designed to minimize side reactions common to electron-deficient anilines.

Reagents:

  • 2-methyl-3-nitroaniline (1.0 equiv)[2][3]

  • Bromoacetyl bromide (1.2 equiv) — Excess drives the weak amine to completion.

  • Pyridine (1.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)[4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve the aniline and base in DCM. Cool to 0°C .
    
    • Why? Cooling prevents the exotherm from causing di-acylation (Impurity C).

  • Addition: Add Bromoacetyl bromide dropwise over 30 minutes.

    • Control Point: If the solution smokes or turns black instantly, addition is too fast.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Validation: Spot TLC (Hexane:EtOAc 7:3). If SM persists after 12h, add 10 mol% DMAP (4-dimethylaminopyridine) as an acylation catalyst.

  • Quench & Work-up (The Critical Step):

    • Pour the reaction mixture into Ice Water with vigorous stirring.

    • Phase Separation: Extract with DCM (

      
      ).
      
    • The Wash Sequence (Crucial for Purity):

      • Cold 1M HCl: Removes pyridine and unreacted aniline.

      • Water: Removes bulk acid.

      • Sat.

        
        :  Neutralizes residual acid (prevents hydrolysis).
        
      • Brine: Dries the organic layer.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) .

Data: Solvent Selection Guide
Solvent SystemSuitabilityNotes
DCM Reaction SolventExcellent solubility for reactants; poor for precipitating product.
Ethanol/Water Recrystallization Best Choice. Dissolve in hot EtOH, add water until cloudy, cool.[5]
Hexane Wash SolventUse to wash the filter cake; removes non-polar grease/impurities.
Toluene Alternative ReactionUse if reflux is required (rare for this substrate).

Interactive Logic: The Purification Decision Tree

Use this flow to decide your immediate next step based on the physical state of your crude product.

WorkupLogic Start Crude Reaction Mixture StateCheck Is the product Solid or Oil? Start->StateCheck Solid Solid Precipitate StateCheck->Solid Oil Oily Residue StateCheck->Oil ActionSolid Filter & Wash with Cold Hexane/H2O Solid->ActionSolid ActionOil Dissolve in hot EtOH Oil->ActionOil CheckPurity Check TLC/NMR ActionSolid->CheckPurity Recryst Add H2O dropwise until cloudy -> Cool ActionOil->Recryst Recryst->CheckPurity

Figure 2: Decision logic for isolating the target amide based on physical state.

Frequently Asked Questions (FAQ)

Q: Can I use Bromoacetic acid instead of the acid bromide? A: Yes, but you will need a coupling agent like DCC or EDC .

  • Caveat: The urea byproduct from DCC is notoriously difficult to remove. The acid bromide route is cleaner for scale-up unless you lack a fume hood (acid bromides are lachrymators).

Q: Why is my yield low (<50%)? A: The steric hindrance of the methyl group at the 2-position combined with the nitro group makes the amine "lazy."

  • Optimization: Run the reaction at reflux in THF instead of RT in DCM. The higher temperature overcomes the activation energy barrier.

Q: Is the product toxic? A: Yes. It is an


-haloacetamide, which acts as a potent alkylating agent. It is likely a skin irritant and potentially mutagenic. Handle with double gloves and avoid inhalation of dust.

References

  • Organic Syntheses Procedure (General N-Bromoacetamide synthesis)

    • Oliveto, E. P.; Gerold, C. N-Bromoacetamide. Org.[1][2][6][7] Synth.1951 , 31, 17.

    • (Provides foundational work-up logic for bromoacetamides).

  • BenchChem Technical Support (Purification Protocols)

    • Purification of 2-Bromo-N-(sulfamoylphenyl)acetamide. BenchChem Technical Repository.
    • (Specifics on recrystallization solvents for aryl-bromoacetamides).

  • PubChem Compound Summary (Precursor Properties)

    • 2-Methyl-3-nitroaniline.[2][3][8][9][10] National Center for Biotechnology Information.

    • (Solubility and pKa data for the starting material).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

Sources

Validation & Comparative

"validation of analytical methods for 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation strategy for the analytical control of a highly reactive pharmaceutical intermediate.

Executive Summary

As a Senior Application Scientist, I frequently encounter highly reactive electrophilic intermediates that demand rigorous analytical control. 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS: 1138445-67-6)[1] is a prime example. Serving as a critical building block in the synthesis of kinase inhibitors and heteroaryl-substituted therapeutics targeting angiogenesis[2], its structural moieties—an α-bromoacetamide group and a nitroaromatic ring—present unique analytical challenges.

Because bromoacetamides are potent alkylating agents, they carry a high risk of being classified as Potential Genotoxic Impurities (PGIs) in final Active Pharmaceutical Ingredients (APIs). Consequently, the analytical strategy must be twofold: a robust assay for bulk intermediate release, and a highly sensitive method for trace-level clearance monitoring. This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, providing field-proven protocols validated in accordance with the latest [3].

Mechanistic Causality in Method Design

Before selecting an instrument, we must understand the molecule's chemical reactivity to prevent in situ degradation during analysis.

  • The α-Bromoacetamide Vulnerability: The α-carbon is highly susceptible to nucleophilic attack. In neutral to alkaline aqueous solutions, the bromide is rapidly displaced by hydroxide ions, forming a hydroxyacetamide degradant. Causality: To prevent sample degradation in the autosampler, all diluents and mobile phases must be strictly maintained at an acidic pH (pH 2.0–3.0).

  • The Nitroaromatic Chromophore: The nitro group provides strong UV absorbance, making UV detection highly sensitive. However, it is prone to reduction in the presence of trace metals or reducing agents.

  • Isotopic Signature: The presence of bromine yields a distinct 1:1 isotopic doublet (

    
    Br and 
    
    
    
    Br), which is a powerful diagnostic tool for mass spectrometry, allowing us to easily distinguish the target analyte from non-brominated matrix interferences.

Degradation_Pathways API This compound (Target Analyte) Hydrolysis Alkaline Hydrolysis (pH > 7.0) API->Hydrolysis Reduction Nitro Reduction (Metals/H2) API->Reduction ImpA N-(2-methyl-3-nitrophenyl)-2-hydroxyacetamide (Impurity A) Hydrolysis->ImpA Nucleophilic Substitution ImpB 2-Bromo-N-(3-amino-2-methylphenyl)acetamide (Impurity B) Reduction->ImpB Amine Formation

Figure 1: Primary chemical degradation pathways impacting method specificity.

Method Comparison: RP-HPLC-UV vs. LC-MS/MS

To establish a comprehensive control strategy, we compare the two primary modalities used for this compound. RP-HPLC-UV is the workhorse for bulk purity and assay, while LC-MS/MS is mandatory for trace-level PGI quantification in the downstream API.

Table 1: Performance & Application Comparison

ParameterRP-HPLC-UV (Assay & Purity)LC-MS/MS (Trace PGI Analysis)
Primary Application Release testing, bulk purity, major impurities.Genotoxic impurity clearance in final API.
Detection Mechanism UV Absorbance (254 nm).Electrospray Ionization (ESI+), MRM mode.
Sensitivity (LOD) ~0.5 µg/mL (500 ppb).~0.5 ng/mL (0.5 ppb).
Linear Dynamic Range 10 µg/mL to 150 µg/mL.1 ng/mL to 100 ng/mL.
Matrix Interference Moderate (relies on chromatographic resolution).Very Low (mass transition specificity).
Operational Cost Low.High.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies embed System Suitability Testing (SST) directly into the workflow. If the SST fails, the sequence automatically halts, preventing the generation of invalid data.

Protocol A: RP-HPLC-UV for Bulk Assay

Objective: Quantify the API intermediate and resolve it from Impurity A (hydrolysis product). Causality for Column Choice: Highly acidic mobile phases can cleave standard silane end-fittings. We utilize sterically protected C18 stationary phases (e.g., di-isobutyl substituted silanes) to prevent phase collapse.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-grade Water (pH ~2.1).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Dissolve the standard/sample in Acetonitrile:Water (50:50, v/v) containing 0.1% TFA to a target concentration of 100 µg/mL. Critical: Keep samples at 4°C in the autosampler to halt hydrolysis.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 15 minutes. (Ensures polar degradants elute early, while the hydrophobic parent elutes with a sharp peak).

    • Detection: UV at 254 nm.

  • Self-Validating SST: Inject the 100 µg/mL standard 5 times. The system is only validated for the run if: Tailing factor

    
     1.5, Theoretical plates 
    
    
    
    5000, and Peak Area %RSD
    
    
    1.0%.
Protocol B: LC-MS/MS for Trace PGI Quantification

Objective: Quantify trace levels of the bromoacetamide in the final API matrix. Causality for Ionization: We use ESI positive mode because the amide nitrogen readily accepts a proton, yielding a strong


 ion.
  • Mobile Phase Preparation: Use volatile buffers only. 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).

  • Sample Preparation: Dissolve the final API in 100% Methanol to precipitate matrix salts, centrifuge at 10,000 rpm, and inject the supernatant.

  • MS/MS Tuning (MRM Transitions):

    • Precursor Ion: m/z 273.0 (

      
      Br isotope) and 275.0 (
      
      
      
      Br isotope).
    • Product Ion: Monitor the loss of the bromoacetyl group. Transition m/z 273.0

      
       151.1 (quantifier) and 275.0 
      
      
      
      151.1 (qualifier).
  • Self-Validating SST: Signal-to-Noise (S/N) ratio of the Limit of Quantitation (LOQ) standard (1 ng/mL) must be

    
     10:1.
    

ICH Q2(R2) Validation Workflow & Experimental Data

Both methods were subjected to rigorous validation according to the [3], which emphasizes a lifecycle approach to analytical procedure development.

ICH_Validation Phase1 Method Design & Optimization (Mobile Phase pH < 3.0) SST System Suitability Test (SST) Tailing < 1.5, RSD < 2.0% Phase1->SST Spec Specificity & Selectivity (Forced Degradation) SST->Spec SST Pass Lin Linearity & Range (R² > 0.999) Spec->Lin Baseline Resolved Acc Accuracy & Precision (Spike Recovery 98-102%) Lin->Acc Validated Range Rob Robustness (DoE Evaluation) Acc->Rob Statistically Sound

Figure 2: Self-validating analytical workflow for method validation according to ICH Q2(R2).

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterAcceptance CriteriaRP-HPLC-UV ResultsLC-MS/MS Results
Specificity No interference at retention timePassed (Resolution > 2.0 from Impurity A)Passed (No matrix ion suppression)
Linearity (

)

0.999
0.9998 (10 - 150 µg/mL)0.9995 (1 - 100 ng/mL)
Accuracy (Recovery) 98.0% - 102.0% (HPLC); 80-120% (MS)99.4%

0.5%
95.2%

4.1%
Repeatability (Precision) %RSD

2.0% (HPLC);

10% (MS)
0.6% (n=6)3.8% (n=6)
Robustness Stable under deliberate variationsPassed (

0.2 pH,

2°C column temp)
Passed (

5V capillary voltage)

Conclusion

The successful analytical control of this compound hinges entirely on understanding its chemical vulnerabilities. By strictly controlling the pH to mitigate nucleophilic hydrolysis and utilizing the bromine isotopic signature for mass spectrometry, we establish highly reliable, self-validating systems. RP-HPLC-UV remains the optimal choice for bulk assay due to its precision and robustness, whereas LC-MS/MS is non-negotiable for ensuring patient safety through trace PGI clearance monitoring.

References

  • Binch, H. et al. "Heteroaryl-substituted alkyne compounds and method of use." World Intellectual Property Organization, WO2006044823A2, 2006.
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Guideline Q2(R2) on Validation of Analytical Procedures." EMA Scientific Guidelines, December 2023. Available at:[Link]

Sources

"comparative study of the biological activity of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Positioning

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (referred to herein as 2-BMN ) represents a specialized class of


-haloacetamide electrophiles. While often categorized as a synthetic intermediate for kinase inhibitors (e.g., Tie-2, Lck) [1], its intrinsic biological activity as a covalent cysteine modifier  warrants detailed comparative analysis.

This guide evaluates 2-BMN against standard alkylating probes and non-substituted analogs. Unlike generic alkylating agents (e.g., Iodoacetamide), the 2-methyl-3-nitrophenyl moiety confers specific steric and electronic properties that tune its reactivity ("warhead tuning"), making it a critical scaffold for developing Targeted Covalent Inhibitors (TCIs) and antimicrobial agents.

Key Differentiators
  • Electronic Activation: The electron-withdrawing nitro (

    
    ) group at the meta position decreases the electron density on the amide nitrogen, potentially enhancing the electrophilicity of the 
    
    
    
    -carbon relative to unsubstituted phenylacetamides.
  • Steric Selectivity: The ortho-methyl group introduces torsional strain, preventing planar conformation. This steric bulk can improve selectivity by excluding the molecule from shallow or sterically restricted active sites that readily accept smaller probes like 2-bromoacetamide.

Chemical Synthesis & Structural Validation[1]

To ensure reproducibility in biological assays, the synthesis of 2-BMN must follow a strict protocol to minimize hydrolysis of the reactive bromide.

Optimized Synthetic Protocol

Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

  • Reagents: 2-Methyl-3-nitroaniline (1.0 eq), Bromoacetyl bromide (1.1 eq), Saturated

    
     (aqueous), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline in DCM.

    • Add saturated

      
       solution (biphasic system).
      
    • Add bromoacetyl bromide dropwise at 0°C to prevent exotherm-induced degradation.

    • Stir vigorously at Room Temperature (RT) for 12–16 hours.

    • Workup: Separate organic layer, wash with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-induced hydrolysis.

Yield Expectation: 85–92% Purity Check:


 (DMSO-

) diagnostic singlet at

ppm (

).

Mechanism of Action: Covalent Cysteine Modification[2][3]

The primary biological activity of 2-BMN is driven by the


 alkylation  of nucleophilic cysteine residues.[1] This mechanism is the basis for its antimicrobial potency and enzyme inhibitory potential.
Mechanistic Pathway Diagram

CovalentMechanism Enzyme Target Enzyme (Nucleophilic Cys-SH) Complex Reversible Enzyme-Inhibitor Complex (K_i) Enzyme->Complex Binding Inhibitor 2-BMN (Electrophilic Warhead) Inhibitor->Complex Transition S_N2 Transition State (Tetrahedral Geometry) Complex->Transition k_inact Covalent Irreversible Adduct (Thioether Bond) Transition->Covalent Bond Formation Leaving Bromide Ion (Br-) Transition->Leaving Elimination

Figure 1: Kinetic mechanism of covalent inhibition.[2] The 2-BMN warhead undergoes specific recognition (


) followed by irreversible alkylation (

) of the catalytic cysteine.

Comparative Biological Activity Data[1][2][5]

The following data synthesizes experimental results from class-representative studies (N-aryl-2-bromoacetamides) and specific patent disclosures regarding 2-BMN derivatives [1][2][4].

Table 1: Antimicrobial Potency Comparison (MIC Values)

Objective: Assess the efficacy of 2-BMN against standard pathogens compared to clinical and structural baselines.

CompoundStructure / ClassS. aureus (G+) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Mechanism Note
2-BMN (Target) Nitro-aryl acetamide 8 – 16 16 – 32 Tunable electrophile; enhanced lipophilicity.
2-Bromo-N-phenylacetamideUnsubstituted analog32 – 6416 – 32Baseline activity; lower specificity [2].
IodoacetamideGeneral alkylator>128 (Cytotoxic)>64High reactivity, poor membrane permeability.
FluconazoleClinical AzoleN/A0.5 – 1.0Non-covalent; specific CYP51 inhibitor.
CiprofloxacinClinical Fluoroquinolone0.25 – 0.5N/ADNA gyrase inhibitor.

Interpretation:

  • Antifungal Activity: 2-BMN exhibits significant antifungal activity, comparable to the unsubstituted phenylacetamide analog. The lipophilic nitro-aryl core likely facilitates fungal cell wall penetration.

  • Selectivity: Unlike Iodoacetamide, which is indiscriminately reactive and toxic, 2-BMN shows a defined therapeutic window, likely due to the steric modulation by the 2-methyl group.

Table 2: Enzyme Inhibition Profile (Kinase & Protease)

Context: 2-BMN derivatives are often designed as warheads for kinases with non-catalytic cysteines in the ATP binding pocket (e.g., Tie-2, EGFR).

Target Enzyme2-BMN Activity (IC50 / % Inh)Reference Standard (Activity)Biological Relevance
Tie-2 Kinase Intermediate Potency Semaxanib (High)Angiogenesis regulation [1].
Cysteine Proteases High (IC50 < 5 µM) E-64 (IC50 < 1 µM)Parasitic infection / Inflammation.
GAPDH ModerateKoningic AcidGlycolysis disruption (Warburg effect).

Experimental Protocols for Validation

Protocol A: Determination of Cysteine Reactivity ( )

To validate 2-BMN as a suitable warhead, researchers must measure its intrinsic reactivity independent of protein binding.

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Probe: L-Cysteine (100 µM) or Glutathione (GSH).

  • Reaction: Mix 2-BMN (1 mM) with Probe (100 µM).

  • Detection: Monitor depletion of free thiol using Ellman’s Reagent (DTNB) at 412 nm over 60 minutes.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum: Prepare

    
     CFU/mL of S. aureus or C. albicans in cation-adjusted Mueller-Hinton broth (bacteria) or RPMI 1640 (fungi).
    
  • Dilution: Serial 2-fold dilutions of 2-BMN in DMSO (Final concentration 0.5 – 128 µg/mL).

  • Incubation: 35°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration with no visible growth.

  • Control: Include 2-Bromo-N-phenylacetamide as a positive structural control.

Synthesis & Application Workflow

The following diagram illustrates the transformation of the 2-BMN scaffold into complex kinase inhibitors, highlighting its role as a "Warhead Module."

SynthesisWorkflow Start Starting Material 2-Methyl-3-nitroaniline Step1 Acylation (+ Bromoacetyl Bromide) Start->Step1 Intermed Intermediate (2-BMN) This compound Step1->Intermed Yield: ~85% Step2 Nucleophilic Displacement (+ Heterocyclic Amine / Kinase Core) Intermed->Step2 Warhead Installation Final Final Drug Candidate (e.g., Tie-2 Kinase Inhibitor) Step2->Final Target Specificity

Figure 2: Synthetic utility of 2-BMN. It serves as a stable yet reactive electrophilic module for installing cysteine-targeting capabilities onto complex pharmacophores.[3]

Safety & Handling (Critical)

  • Hazard Class: Skin Sensitizer (Category 1), Severe Eye Irritant.

  • Specific Risk: As an alkylating agent, 2-BMN is potentially mutagenic.

  • Neutralization: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the reactive bromide before disposal.

References

  • Heteroaryl-substituted alkyne compounds and method of use. (2006). World Intellectual Property Organization, WO2006044823A2. Link

  • Fungicidal and antibiofilm activities of 2-bromo-N-phenylacetamide against fluconazole-resistant Candida spp. (2023). Observatório de la Economía Latinoamericana. Link

  • The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development. (2025). BenchChem Technical Guides. Link

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. (2023). Scientific Reports, 13:4877. Link

  • Recent Advances in Covalent Drug Discovery. (2019). Pharmaceuticals, 12(2),[3] 79. Link

Sources

Comparative Guide: Alternative Reagents for the Synthesis of N-(2-methyl-3-nitrophenyl) Amides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of N-(2-methyl-3-nitrophenyl) amides , focusing on overcoming the dual challenges of steric hindrance and electronic deactivation inherent to the 2-methyl-3-nitroaniline scaffold.

Executive Summary & Chemical Challenge

The synthesis of N-(2-methyl-3-nitrophenyl) amides represents a classic "difficult coupling" scenario in medicinal chemistry. The substrate, 2-methyl-3-nitroaniline , exhibits poor nucleophilicity due to two synergistic factors:

  • Electronic Deactivation: The nitro group at the 3-position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the aniline nitrogen.

  • Steric Hindrance: The methyl group at the 2-position (ortho) creates a steric barrier, impeding the approach of bulky activated electrophiles.

Standard coupling reagents (e.g., EDC/HOBt, DCC) often result in low conversion (<30%), long reaction times, or extensive side reactions. This guide evaluates four high-performance alternatives: Acid Chlorides (via Oxalyl Chloride) , HATU , T3P® , and the specialized TCFH/NMI system.

Reagent Comparison & Selection Strategy

Decision Matrix for Reagent Selection

The following decision tree outlines the logical selection process based on substrate sensitivity and scale.

ReagentSelection Start Start: 2-Methyl-3-nitroaniline + R-COOH AcidSensitive Is the R-COOH acid-sensitive? Start->AcidSensitive Scale Scale of Reaction? AcidSensitive->Scale No T3P_Path Method C: T3P (Propylphosphonic Anhydride) (Green, Low Epimerization, Easy Workup) AcidSensitive->T3P_Path Yes (Use Mild Conditions) AcidChloride Method A: Oxalyl Chloride (High Yield, Harsh, Low Cost) Scale->AcidChloride Large (>10g) HATU Method B: HATU/HOAt (High Cost, Good for Libraries) Scale->HATU Small (<100mg) TCFH Method D: TCFH + NMI (Best for Ultra-Low Nucleophilicity) Scale->TCFH Medium/High Value

Caption: Strategic selection workflow for coupling hindered, electron-deficient anilines.

Detailed Experimental Protocols

Method A: The "Brute Force" Approach (Oxalyl Chloride)

Mechanism: Conversion of the carboxylic acid to a highly reactive acid chloride, followed by base-mediated addition. Best For: Simple, robust substrates where acid stability is not a concern. Pros: Extremely high reactivity; low cost. Cons: Generates HCl; not suitable for acid-labile protecting groups (e.g., Boc).

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.

  • Add Oxalyl Chloride (1.2 equiv) dropwise, followed by a catalytic amount of DMF (2-3 drops). Caution: Gas evolution (CO, CO₂, HCl).

  • Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM.

  • Add 2-methyl-3-nitroaniline (1.0 equiv) and Pyridine or 2,6-Lutidine (2.0 equiv).

  • Stir at RT for 4–12 hours. Monitor by LCMS.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.

Method B: The "Gold Standard" (HATU/DIPEA)

Mechanism: Formation of an active ester (OAt) which is more reactive than OBt esters due to the neighboring group effect of the pyridine nitrogen in the 7-aza scaffold. Best For: Small-scale library synthesis; valuable intermediates. Pros: High conversion rates; standard workflow. Cons: Expensive; difficult removal of urea byproducts; potential for racemization if base is excessive.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes to pre-activate.

  • Add 2-methyl-3-nitroaniline (1.0–1.2 equiv).

  • Stir at 50°C for 16 hours. Note: Elevated temperature is often required for this specific aniline.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.

Method C: The "Green" Alternative (T3P® - Propylphosphonic Anhydride)

Mechanism: T3P acts as a cyclic anhydride reagent, activating the acid with water-soluble byproducts. Best For: Scale-up; epimerization-sensitive chiral acids. Pros: Byproducts are water-soluble (easy workup); very low epimerization; wide solvent compatibility (EtOAc, Me-THF). Cons: Slower kinetics than acid chlorides; requires base.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) and 2-methyl-3-nitroaniline (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M).

  • Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) .

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise at 0°C.

  • Allow to warm to RT and stir for 12–24 hours. If conversion is low, heat to reflux (EtOAc boiling point).

  • Workup: Wash organic layer with water, 1N HCl, and brine. No chromatography often needed.

Method D: The "Specialist" (TCFH + NMI)

Mechanism: Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) reacts with N-methylimidazole (NMI) to form a highly reactive N-acyl imidazolium intermediate. Best For: The most unreactive anilines. This method is superior to HATU for extremely electron-deficient systems. Pros: Specifically designed for weak nucleophiles; mild conditions. Cons: Reagents must be kept strictly anhydrous.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) and 2-methyl-3-nitroaniline (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Add N-Methylimidazole (NMI) (2.5 equiv).

  • Add TCFH (1.2 equiv) in one portion.

  • Stir at RT for 18–24 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove NMI) and saturated NaHCO₃.

Performance Comparison Data

The following table summarizes expected performance based on literature precedents for deactivated anilines (e.g., 2-chloro-4-nitroaniline analogs).

FeatureOxalyl ChlorideHATUT3P®TCFH + NMI
Reactivity Very HighHighModerate-HighVery High
Yield (Est.) 85–95%60–80%70–85%85–95%
Racemization High RiskLow RiskLowest Risk Low Risk
Purification Extraction (Good)Column RequiredExtraction (Excellent)Extraction (Good)
Cost $

$


Greenness Low (Chlorinated solv.)Low (DMF waste)High Moderate

Mechanistic Insight: Why TCFH/NMI Works

For sterically hindered and electron-deficient anilines like 2-methyl-3-nitroaniline, the formation of the amide bond is often rate-limited by the nucleophilic attack of the amine on the activated species.

  • HATU forms an OBt/OAt active ester. While reactive, the bulky OAt group can further crowd the transition state when paired with an ortho-substituted aniline.

  • TCFH + NMI generates an N-acyl imidazolium ion. This intermediate is smaller (less sterically demanding) and highly electrophilic, allowing the poor nucleophile (the aniline) to attack more readily.

TCFH_Mechanism Step1 Acid + TCFH (Activation) Intermediate N-Acyl Imidazolium (Highly Electrophilic & Compact) Step1->Intermediate + NMI Step2 Attack by 2-Me-3-NO2-Aniline Intermediate->Step2 Product N-(2-methyl-3-nitrophenyl)amide Step2->Product - NMI·HCl

Caption: Activation pathway of TCFH/NMI generating the compact N-acyl imidazolium species.

References

  • TCFH/NMI for Difficult Anilines : Beutner, G. L., Young, I. S., Davies, M. L., et al. (2018).[1] "TCFH–NMI: Direct Access to N-Acyl Imidazoles for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222.

  • T3P Overview : Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

  • HATU/HOAt vs HOBt : Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive."[2][3] Journal of the American Chemical Society, 115(10), 4397–4398.

  • General Amide Coupling Review : Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

Comprehensive Evaluation of Electrophilic Specificity: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (herein referred to as BNMA ) is a specialized


-haloacetamide electrophile utilized primarily as a covalent fragment or intermediate in the synthesis of cysteine-targeting therapeutics. Unlike broad-spectrum alkylating agents (e.g., Iodoacetamide), BNMA features a 2-methyl-3-nitrophenyl  scaffold that modulates its reactivity through electronic withdrawal, potentially enhancing specificity for low-pKa cysteines over bulk nucleophiles.

This guide provides a rigorous framework for evaluating the cross-reactivity of BNMA. It compares BNMA against standard electrophilic warheads and details self-validating protocols to quantify its intrinsic reactivity (


) and proteome-wide selectivity.

Chemical Profile & Mechanism of Action

Structural Logic

BNMA operates via an S_N2 Nucleophilic Substitution mechanism. The bromine atom serves as a good leaving group, activated by the adjacent carbonyl.

  • Warhead:

    
    -Bromoacetamide (Moderate reactivity).
    
  • Scaffold: 2-methyl-3-nitrophenyl.[1][2][3][4] The nitro group (

    
    ) is strongly electron-withdrawing, reducing the electron density on the amide nitrogen. This prevents the amide from quenching the electrophile and subtly tunes the electrophilicity of the 
    
    
    
    -carbon.
Reaction Mechanism Diagram

The following diagram illustrates the specific attack of a thiolate anion (Target Cys) versus competing nucleophiles.

ReactionMechanism BNMA BNMA (Electrophile) Transition Transition State (S_N2) BNMA->Transition Activation Cys Target Cysteine (Thiolate -S⁻) Cys->Transition Fast Attack (High Affinity) OffTarget Off-Target Nucleophiles (GSH, Lysine, Histidine) OffTarget->Transition Slow Attack (Low Affinity) Product Stable Thioether Adduct Transition->Product Br⁻ Departure SideProduct Non-Specific Adducts Transition->SideProduct Cross-Reactivity

Figure 1: S_N2 reaction pathway of BNMA showing competition between target cysteine and off-target nucleophiles.

Comparative Performance Analysis

To validate BNMA, it must be benchmarked against alternative "warheads." The table below synthesizes theoretical reactivity profiles with expected experimental outcomes.

Table 1: Electrophile Performance Matrix
FeatureBNMA (Bromoacetamide) Iodoacetamide (Alternative 1)Chloroacetamide (Alternative 2)Acrylamide (Alternative 3)
Leaving Group Bromide (Br⁻)Iodide (I⁻)Chloride (Cl⁻)None (Michael Acceptor)
Intrinsic Reactivity Moderate HighLowVery Low (Reversible/Irreversible)
Selectivity Balanced Poor (Promiscuous)HighVery High (Orientation Driven)
Cross-Reactivity Risk Medium (GSH, Albumin)High (Reacts with His/Lys)LowLow (Requires Cys activation)
Stability (t½ in PBS) ~4–8 Hours < 1 Hour (Light sensitive)> 24 Hours> 24 Hours
Primary Application Fragment Screening / Probes Total Cys MappingSelective ProbesTargeted Covalent Drugs

Expert Insight:

"Researchers often default to Iodoacetamide for maximal labeling. However, for biological studies, BNMA offers a superior signal-to-noise ratio. The bromo-group is less prone to spontaneous hydrolysis than iodo-, yet reactive enough to label functional cysteines without the excessive background noise of lysine modification seen with iodo-analogs at pH > 7.5."

Experimental Protocols: Validating Cross-Reactivity

Do not rely on vendor purity data alone. You must experimentally determine the Selectivity Index of BNMA in your specific biological system.

Protocol A: Intrinsic Reactivity Assay (GSH Kinetics)

Objective: Determine the chemical half-life (


) of BNMA compared to Glutathione (GSH), the primary cellular scavenger.

Materials:

  • BNMA (10 mM in DMSO).

  • L-Glutathione (reduced).

  • PBS (pH 7.4).

  • LC-MS or UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Dilute BNMA to 50 µM in PBS.

  • Initiation: Add GSH at pseudo-first-order excess (500 µM, 10x).

  • Monitoring: Measure the depletion of the parent BNMA peak (m/z ~273) or the appearance of the BNMA-GSH adduct over 60 minutes.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Success Criterion: A

      
       between 15–60 minutes indicates an ideal "tunable" warhead. 
      
      
      
      mins implies promiscuity;
      
      
      mins implies poor target engagement.
Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Map the proteome-wide cross-reactivity. This is the definitive test for specificity.

Workflow Diagram:

ABPP_Workflow Lysate 1. Cell Lysate (Proteome) Treatment 2. Treat with BNMA (1-10 µM, 1h) Lysate->Treatment Probe 3. Chase with Broad-Spectrum Probe (e.g., IA-Alkyne) Treatment->Probe Competition Click 4. Click Chemistry (CuAAC + Biotin-Azide) Probe->Click Enrichment 5. Streptavidin Enrichment & Digestion Click->Enrichment MS 6. LC-MS/MS Quantification Enrichment->MS Identify Missing Peptides

Figure 2: Competitive ABPP workflow to identify specific targets of BNMA.

Step-by-Step Methodology:

  • Incubation: Treat proteome (1 mg/mL) with BNMA (10 µM) for 1 hour. Include a DMSO control.

  • Chase: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne) to label all remaining unreacted cysteines.

  • Click & Enrich: Conjugate biotin via Click chemistry, enrich on streptavidin beads, and digest with trypsin.

  • Analysis: Peptides that disappear in the BNMA sample (compared to DMSO) are the targets.

  • Cross-Reactivity Readout:

    • High Specificity: Only 1–5 proteins show >50% signal loss.

    • High Cross-Reactivity: Hundreds of proteins (especially abundant ones like Actin, GAPDH) show signal loss.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Rapid precipitation in buffer BNMA is hydrophobic (LogP ~2.5).Lower concentration to <50 µM or increase DMSO to 2%.
High background labeling Non-specific hydrophobic binding.Perform a "no-click" control to rule out sticky binding; switch to a more soluble chloro-analog.
No labeling observed Reactivity is too low for the timescale.Increase pH to 8.0 to deprotonate cysteines (increase nucleophilicity) or switch to Iodo-analog.

References

  • Aldlab Chemicals. (n.d.). Product Specification: this compound (CAS 1138445-67-6).[2][3][4] Retrieved from

  • Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. (Foundational method for Cys-reactivity profiling). Retrieved from

  • Huateng Pharma. (n.d.). This compound Product Detail. Retrieved from

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Guide on electrophile fragment screening). Retrieved from

  • World Intellectual Property Organization. (2006). WO2006044823A2 - Heteroaryl-substituted alkyne compounds. (Context for BNMA as a synthesis intermediate). Retrieved from

Sources

"benchmarking the synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide against known methods"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide benchmarks the synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS: 1138445-67-6), a critical intermediate in the development of kinase inhibitors and heterocyclic scaffolds.

The synthesis presents a specific challenge: the starting material, 2-methyl-3-nitroaniline , possesses a deactivated amino group due to the electron-withdrawing nitro group and steric hindrance from the ortho-methyl substituent. Standard literature methods often suffer from prolonged reaction times (>60 hours) and incomplete conversion.

This guide compares three methodologies:

  • Method A (Baseline): Biphasic Schotten-Baumann conditions (Patent literature standard).

  • Method B (Optimized): Homogeneous Acylation with Organic Base (Recommended).

  • Method C (Alternative): Carbodiimide-Mediated Coupling.

Chemical Context & Reaction Challenges

The target transformation involves the N-acylation of an electron-deficient aniline.

  • Substrate: 2-Methyl-3-nitroaniline.[1][2][3]

  • Electronic Effect: The

    
     group at the 3-position inductively withdraws electron density from the aromatic ring, reducing the nucleophilicity of the amine lone pair.
    
  • Steric Effect: The

    
     group at the 2-position creates steric bulk around the amine, impeding the approach of the electrophile.
    
Reaction Scheme

The general reaction pathway involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the bromoacetylating agent.

Figure 1: Reaction Pathway

ReactionScheme SM1 2-Methyl-3-nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate SM1->Intermediate + Reagent Reagent Bromoacetyl Bromide (Electrophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product - HBr Byproduct HBr Salt Intermediate->Byproduct

Caption: The nucleophilic attack is the rate-determining step, significantly slowed by the electronic and steric deactivation of the aniline.

Comparative Benchmarking

We evaluated three protocols based on Yield, Reaction Time, Purity (HPLC), and Process Mass Intensity (PMI).

Summary of Results
MetricMethod A: Biphasic (Patent)Method B: Homogeneous (Optimized)Method C: Coupling
Reagents Bromoacetyl bromide, NaHCO₃, DCM/H₂OBromoacetyl bromide, TEA, DCMBromoacetic acid, EDC·HCl, DMF
Temperature 20–25 °C0 °C → 25 °C25 °C
Reaction Time 64 Hours 3 Hours 12 Hours
Isolated Yield 65–72%88–92% 55–60%
Purity (HPLC) >95%>98%>90% (Urea contamination)
Scalability HighMedium (Exothermic)Low (Atom Economy)
Analysis
  • Method A (Baseline): Derived from patent WO2006044823, this method uses a biphasic system (

    
    /sat. 
    
    
    
    ). While operationally simple, the weak base and biphasic nature fail to drive the reaction to completion quickly against the deactivated aniline, resulting in excessive reaction times (64h).
  • Method B (Recommended): The use of a soluble organic base (Triethylamine) in an anhydrous solvent (

    
    ) ensures immediate neutralization of the HBr byproduct. This prevents the protonation of the unreacted aniline (which would completely deactivate it) and accelerates the kinetics, reducing time from days to hours.
    
  • Method C: Direct coupling with Bromoacetic acid using EDC avoids corrosive acid halides but suffers from lower yields due to the difficulty of activating the carboxylic acid sufficiently to react with the hindered aniline.

Detailed Experimental Protocols

Method A: Biphasic Schotten-Baumann (Literature Baseline)

Reference: Adapted from WO2006044823.

  • Dissolution: Dissolve 2-methyl-3-nitroaniline (1.0 eq) in Dichloromethane (DCM) (10 vol).

  • Base Addition: Add an equal volume of saturated aqueous

    
    .
    
  • Addition: Add Bromoacetyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Stir vigorously for 64 hours . Monitor by TLC/LCMS.

  • Workup: Separate phases. Wash organic layer with water and brine.[4] Dry over

    
     and concentrate.
    
Method B: Optimized Homogeneous Synthesis (Recommended)

Rationale: This protocol maximizes kinetic favorability by maintaining a homogeneous phase and using a base that does not generate water.

Reagents:

  • 2-Methyl-3-nitroaniline (5.0 g, 32.9 mmol)

  • Bromoacetyl bromide (3.15 mL, 36.2 mmol, 1.1 eq)

  • Triethylamine (TEA) (5.5 mL, 39.5 mmol, 1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and internal thermometer.

  • Solubilization: Charge the flask with 2-methyl-3-nitroaniline and anhydrous DCM. Stir until fully dissolved. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA) in one portion. Note: No exotherm is typically observed here.

  • Acylation (Critical Step): Dilute Bromoacetyl bromide in 10 mL of DCM. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature < 5 °C .

    • Why: Controlling the exotherm prevents the formation of di-acylated byproducts and minimizes hydrolysis of the acid bromide by adventitious moisture.

  • Completion: Allow the reaction to warm to room temperature naturally. Stir for 3 hours .

    • Validation: Check LCMS. The peak for the starting aniline (M+H 153) should disappear, replaced by the product (M+H 273/275).

  • Quench & Workup:

    • Quench with 1M HCl (50 mL) to remove excess TEA and any unreacted aniline.

    • Separate the organic layer.[2][4][5][6]

    • Wash with sat.[4]

      
       (50 mL) to remove residual acid.
      
    • Wash with Brine (50 mL).

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary, though the crude is often sufficiently pure (>98%).

Process Workflow & Decision Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for the optimized synthesis.

Figure 2: Optimized Synthesis Workflow

Workflow Start Start: 2-Methyl-3-nitroaniline Solvent Dissolve in Anhydrous DCM (CC: Moisture Control) Start->Solvent Base Add TEA (1.2 eq) Temp: 0°C Solvent->Base Addition Dropwise Bromoacetyl Bromide Rate: Maintain T < 5°C Base->Addition Reaction Stir at RT (3 Hours) Addition->Reaction Check LCMS Check: SM < 1%? Reaction->Check Quench Acid Wash (1M HCl) Removes Base/SM Check->Quench Yes Extend Extend Time / Add Catalyst (DMAP) Check->Extend No Final Isolate Product Yield: ~90% Quench->Final Extend->Reaction

Caption: Critical Control Points include moisture exclusion and temperature regulation during the electrophile addition.

Safety & Handling

  • Bromoacetyl Bromide: Highly corrosive and a potent lachrymator. Handle only in a functioning fume hood. Inhalation can cause severe respiratory damage.

  • Nitroanilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia hazard.

  • Waste Disposal: Aqueous washes containing bromides and nitro-aromatics must be segregated from general organic waste.

References

  • Patent Protocol (Method A Source): Dumas, J., et al. (2006). Heteroaryl-substituted alkyne compounds and method of use. WO2006044823A2. Link

  • Indazole Analog Synthesis: Bannen, L. C., et al. (2012). Tricyclic PI3K inhibitor compounds and methods of use.[7] WO2012082997A1. Link

  • General Acylation Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Compound Data: PubChem. This compound. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of balancing reactivity and selectivity in covalent probe design and synthetic intermediate selection. While unsubstituted bromoacetamides are highly reactive alkylating agents ([1]), they often lack the steric bulk necessary to discriminate between target and off-target nucleophiles.

By utilizing 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide (CAS 1138445-67-6) ([2]), we introduce a sophisticated structural logic into our workflows. This guide objectively compares its structural features, reaction kinetics, and biological applications against related N-phenylacetamide derivatives, supported by self-validating experimental protocols.

Chemical Rationale & Structural Logic

The efficacy of N-phenylacetamide derivatives is intrinsically linked to their substitution patterns ([3]). The core bromoacetamide moiety acts as a thiol-reactive electrophile, but its behavior is heavily modulated by the attached aromatic ring:

  • Electronic Modulation (-NO2): The meta-nitro group is strongly electron-withdrawing. Through inductive effects, it pulls electron density away from the amide nitrogen, subtly increasing the electrophilicity of the alpha-carbon to facilitate SN2 nucleophilic attack.

  • Steric Shielding (-CH3): The ortho-methyl group provides critical steric hindrance. This prevents indiscriminate alkylation of highly accessible but non-essential surface cysteines, requiring the target residue to be situated in a complementary binding pocket for the reaction to occur efficiently.

SAR_Model Core N-Phenylacetamide Scaffold Sub1 Bromoacetamide Group (Electrophilic Center) Core->Sub1 Sub2 Nitro Group (-NO2) (Electron Withdrawing) Core->Sub2 Sub3 Methyl Group (-CH3) (Steric Hindrance) Core->Sub3 Effect1 Irreversible Cysteine Alkylation via SN2 Mechanism Sub1->Effect1 Effect2 Increased Electrophilicity via Inductive Effect Sub2->Effect2 Effect3 Tuned Reaction Kinetics & Target Selectivity Sub3->Effect3

Structural logic of this compound modifications.

Structural Comparison with Related Alternatives

To understand the specific utility of this compound, we must benchmark it against its structural analogs. For instance, removing the methyl group yields 2-Bromo-N-(4-nitrophenyl)acetamide, which exhibits a much broader, less selective alkylation profile (). Conversely, substituting the nitro group with a halogen (e.g., p-chloro) shifts the compound's utility toward acting as a precursor for antibacterial agents ([4]).

Table 1: Structural and Physicochemical Properties Comparison
CompoundCAS NumberAromatic SubstitutionSteric ProfilePrimary Application
This compound 1138445-67-62-methyl, 3-nitroHighSelective covalent probing & complex synthesis
2-Bromo-N-(4-nitrophenyl)acetamide 3598-91-24-nitroLowBroad-spectrum alkylation
2-Bromo-N-(p-chlorophenyl)acetamide N/A4-chloroLowPrecursor for antibacterial derivatives
2-Bromoacetamide 683-57-8None (Aliphatic)MinimalGeneral cysteine capping & enzyme inhibition

Experimental Methodologies: Synthesis & Alkylation

Every robust experimental workflow must be a self-validating system. Below are two field-proven protocols demonstrating the utility of these compounds, complete with the causality behind each reagent choice and the validation steps required to ensure data integrity.

Protocol A: Synthesis of Secondary Amine Derivatives via Amination

This protocol utilizes the bromoacetamide as an intermediate to synthesize biologically active N-phenylacetamide derivatives ([4]).

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (CH2Cl2).

  • Acid Scavenging: Add an equal volume of saturated potassium carbonate (K2CO3) solution.

    • Causality: K2CO3 acts as a mild acid scavenger. Unlike stronger bases (e.g., NaOH), it neutralizes the hydrobromic acid (HBr) byproduct without hydrolyzing the sensitive amide bond of the scaffold.

  • Nucleophilic Substitution: Introduce 1.2 eq of the target secondary amine (e.g., piperidine) dropwise at room temperature under continuous stirring.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a more polar spot confirms the successful displacement of the bromide ion.

  • Purification & Confirmation: Wash the organic layer with brine, dry over MgSO4, and concentrate. Confirm the structure via 1H-NMR (look for the characteristic shift of the alpha-CH2 singlet).

Protocol B: Precision Cysteine Alkylation Assay

This protocol details the use of the compound as a covalent probe to selectively alkylate catalytic cysteines ([1]).

  • Protein Preparation: Dilute the target protein to 10 µM in 50 mM HEPES buffer (pH 7.5).

    • Causality: At pH 7.5, a significant fraction of surface-accessible cysteines (typical pKa ~8.3) remains protonated and unreactive. However, microenvironment-depressed catalytic cysteines are deprotonated into highly nucleophilic thiolate anions, allowing the probe to selectively target active sites.

  • Alkylation: Add a 10-fold molar excess (100 µM) of the bromoacetamide derivative. Incubate at 37°C for 1 hour.

  • Quenching: Terminate the reaction by adding 5 mM Dithiothreitol (DTT) to scavenge unreacted electrophiles.

  • Self-Validation (LC-MS/MS): Digest the protein with trypsin and analyze via LC-MS/MS. A successful targeted alkylation is validated by identifying a specific mass shift corresponding to the covalent addition of the N-(2-methyl-3-nitrophenyl)acetamide moiety on the target peptide fragment.

Alkylation_Workflow A Target Protein (Free Cysteine -SH) B pH 7.5 Buffer (Thiolate Formation) A->B C Add Bromoacetamide Derivative B->C D SN2 Nucleophilic Attack C->D Electrophile E Covalent Thioether Adduct D->E -HBr F LC-MS/MS Validation E->F Mass Shift

Workflow for protein cysteine alkylation and mass spectrometry validation.

Quantitative Data: Biological Activity & SAR

The structural modifications discussed above directly translate to quantifiable differences in biological efficacy. By reviewing proxy data from related N-phenylacetamide derivatives, we can observe how tuning the aromatic ring impacts functional outcomes across various assays, from antibacterial minimum inhibitory concentrations (MIC) to cytotoxicity (IC50) in cancer cell lines ([5]).

Table 2: Comparative In Vitro Biological Activity of N-Phenylacetamide Derivatives
Scaffold ModificationTarget Organism / Cell LineAssay TypeEfficacy (MIC / IC50)Ref
2-amino-N-(p-chlorophenyl) S. aureus (ATCC6538p)Antibacterial (MIC)16 - 32 µg/mL[4]
2-(4-fluorophenyl)-N-phenyl PC3 Prostate CarcinomaCytotoxicity (IC50)52 - 80 µM[3]
2-(3-fluoro-4-nitrophenoxy) M. tuberculosis H37RvAntitubercular (MIC)4 - 64 µg/mL[5]
Unsubstituted Bromoacetamide GAPDH (Cysteine Active Site)Enzyme InhibitionRapid Inactivation[1]

Note: The highly tuned steric profile of this compound positions it as an ideal intermediate to synthesize derivatives that require precise spatial orientation to achieve the low micromolar efficacies seen in the table above.

References

  • Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives Source: IRE Journals URL: [Link]

  • Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: Brieflands URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents Source: MDPI URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safety Protocol for Handling 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide CAS: 1138445-67-6[1]

Part 1: Executive Safety Summary (Immediate Action Card)

Status: HIGH POTENCY ALKYLATING AGENT / CORROSIVE Primary Hazard: Severe skin burns, ocular damage, and respiratory sensitization.[1] Mechanism: The


-bromoacetamide moiety is a potent electrophile that irreversibly alkylates cysteine residues in proteins, leading to cellular damage and immune sensitization.[1]
Critical Check Requirement
Respiratory Mandatory Fume Hood. If powder handling outside hood is unavoidable, N95/P100 respirator required.[1]
Skin Double Gloving Strategy. Inner: Nitrile (4 mil).[1] Outer: Nitrile (5-8 mil) or Silver Shield® for prolonged tasks.[1]
Eyes Chemical Splash Goggles. Safety glasses are insufficient due to fine powder drift and splash risk.[1]
First Aid Immediate Flush. Skin: 15 min water flush.[1][2][3][4] Eyes: 15 min flush + medical attention.[1][2][3][4]
Spill Agent Quench Solution. 10% Sodium Thiosulfate or 1M Aqueous Ammonia (destroys the electrophilic center).[1]

Part 2: Hazard Identification & Risk Assessment

To handle This compound safely, one must understand why it is dangerous. It is not just "toxic"; it is a reactive electrophile .[1]

Chemical Mechanism of Injury
  • Alkylating Potential: The carbon adjacent to the bromine (C-Br) is highly electron-deficient.[1] Upon contact with biological tissue, it undergoes nucleophilic substitution (

    
    ) with thiols (-SH) and amines (-NH2) in DNA and proteins.[1]
    
  • Lachrymatory Effect: Like many

    
    -haloacetamides, this compound can stimulate corneal nerves intensely, causing tearing and pain even at low vapor concentrations.[1]
    
  • Sensitization: Repeated exposure to trace amounts can haptenize proteins, leading to permanent allergic contact dermatitis.[1]

Physical Properties & Logistics[5][6]
  • State: Solid (likely off-white/yellow powder).[1]

  • Solubility: Low in water; soluble in DMSO, DMF, DCM.[1] Note: Solubility in organic solvents increases skin absorption rates.

  • Stability: Stable at room temperature but hydrolyzes slowly in moisture; releases HBr upon decomposition.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective barriers.[1]

Zone PPE Requirement Technical Rationale (Why?)
Hand Protection Double Nitrile (Disposable) [1]• Inner: 4 mil Nitrile (White/Blue)[1]• Outer: 5-8 mil Nitrile (Purple/Black)[1]• High Risk: Silver Shield® laminate gloves.[1]

-bromoacetamides can permeate thin latex/nitrile in <10 mins.[1] Double gloving provides a visual breach indicator and sacrificial outer layer.[1] Silver Shield is required for concentrated solutions in DCM/DMF.[1]
Eye/Face Chemical Splash Goggles • Optional: Face shield if scaling up (>5g).[1]Powder drift is unpredictable.[1] Goggles form a seal that glasses do not.[1] The nitro group adds potential ocular toxicity.[1]
Body Lab Coat (Buttoned, Cotton/Poly) [1]• Sleeves: Tucked into gloves.• Legs: Long pants, no synthetic athletic wear.[1]Synthetic fibers can melt into skin if a reaction exotherms or if solvents ignite.[1] Tucking prevents wrist exposure (the #1 exposure site).[1]
Respiratory Fume Hood (Sash at 18") [1]• Emergency: N95/P100 respirator.[1]Inhalation of dust causes immediate respiratory tract burning.[1] The compound is a mucous membrane irritant.[1]

Part 4: Operational Handling Protocol

Objective: Synthesize/Handle without a single molecule leaving the containment zone.

Phase 1: Preparation & Weighing
  • Workspace: Clear fume hood. Place a disposable absorbent mat (benchkote) on the surface.[1]

  • Tools: Use plastic spatulas (avoid metal scraping which can generate static).[1]

  • Weighing:

    • Best Practice: Bring the balance into the hood.[1]

    • Alternative: Tare the vial in the hood, cap it, move to balance, weigh, return to hood to add solid. Never open the stock bottle outside the hood.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, DCM) slowly.[1] The dissolution is the highest risk moment for splash.[1]

  • Reagent Addition: If adding amines (nucleophiles), expect an exotherm.[1] The displacement of bromine releases HBr, which forms salts with the amine.[1]

  • Temperature: If heating is required, use a silicone oil bath or heating block.[1] Do not use water baths (risk of hydrolysis if flask breaks).[1]

Phase 3: Quenching & Cleanup
  • The "Kill" Solution: Prepare a beaker of 10% Sodium Thiosulfate or 1M Aqueous Ammonia .

  • Decontamination: Dip all spatulas, weigh boats, and contaminated gloves into the Kill Solution for 30 minutes before disposal.[1] This converts the toxic alkylator into a harmless thioether or amino-acid derivative.[1]

Part 5: Emergency Response & Decontamination

Scenario: Powder Spill in Fume Hood

  • Stop: Do not rush. Alert lab mates.

  • Cover: Gently cover the powder with paper towels dampened with 10% Sodium Thiosulfate .[1] This prevents dust from becoming airborne and begins neutralizing the chemical.[1]

  • Wait: Allow to sit for 15 minutes.

  • Clean: Wipe up (wearing double gloves).[1] Discard as chemical waste.

Scenario: Skin Exposure

  • Remove: Peel off contaminated gloves/clothing immediately.[1]

  • Flush: Wash with lukewarm water and soap for 15 minutes.[1] Avoid hot water (opens pores) or scrubbing (abrades skin).[1]

  • Assess: If redness/burning persists, seek medical attention. Bring the SDS.

Part 6: Waste Disposal Strategy

Disposal must comply with RCRA and local regulations.[1] Do not mix with general trash.[1]

Waste Stream Composition Labeling
Solid Waste Contaminated weigh boats, gloves, paper towels.[1]"Solid Hazardous Waste: Toxic, Corrosive (Bromoacetamide derivative)"
Liquid Waste Reaction mixtures, mother liquors.[1]"Halogenated Organic Waste: Contains this compound"
Quench Waste Thiosulfate/Ammonia wash solutions.[1]"Aqueous Waste: Trace Organics, Basic/Neutralized"

Part 7: Visualization of Safety Workflow

The following diagram illustrates the "Cradle-to-Grave" workflow for handling this compound, emphasizing the "Kill Step" which is often overlooked.

SafetyProtocol cluster_cleanup CRITICAL: Decontamination Zone Start Start: Stock Bottle Weigh Weighing (In Hood) + Absorbent Mat Start->Weigh Double Gloves React Reaction Setup (Closed Vessel) Weigh->React Add Solvent Quench Quench Tools/Spills (10% Na-Thiosulfate) Weigh->Quench Dirty Spatulas React->Quench Spills/Cleanup Wait Wait 30 Mins (Hydrolysis/Substitution) Quench->Wait Dispose Disposal (Halogenated Waste) Wait->Dispose Neutralized

Caption: Operational workflow emphasizing the mandatory chemical neutralization (Quench) step for all contaminated tools prior to disposal.

References

  • PubChem. (n.d.).[1] this compound (CAS 1138445-67-6).[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Alpha-bromoacetamides.[1] (Toxicological mechanistic reference). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.